2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-7-6-8-12(9-11)16-5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWMYAHTUICUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465147 | |
| Record name | 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797762-23-3 | |
| Record name | 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable benzylboronic acid pinacol ester intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide delves into the prevalent synthetic methodology, the Miyaura borylation reaction, elucidating the underlying mechanistic principles and the critical role of each reaction component. A detailed, field-tested experimental protocol is provided, alongside essential data on reagent properties, reaction parameters, and product characterization. Furthermore, this guide addresses common challenges in purification and offers insights into the broader applications of this class of compounds in modern synthetic chemistry, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions.
Introduction: The Significance of Benzylboronic Esters
Benzylboronic acid derivatives, particularly their pinacol esters, have emerged as indispensable building blocks in contemporary organic synthesis. Their stability, ease of handling, and versatile reactivity make them highly sought-after intermediates. The title compound, this compound (CAS No. 797762-23-3), is a key precursor for introducing the 3-methoxybenzyl moiety into a wide array of molecular scaffolds. This structural motif is present in numerous biologically active compounds and advanced materials. The principal application of this and related benzylboronates lies in their participation as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1]
This guide will focus on the most common and efficient method for the preparation of this compound: the palladium-catalyzed Miyaura borylation of 3-methoxybenzyl bromide.
The Synthetic Approach: Miyaura Borylation
The Miyaura borylation is a powerful cross-coupling reaction that facilitates the formation of a carbon-boron bond.[2] It typically involves the reaction of an organic halide with a diboron reagent in the presence of a palladium catalyst and a base. For the synthesis of our target molecule, this translates to the coupling of 3-methoxybenzyl bromide with bis(pinacolato)diboron.
Reagent Overview and Rationale for Selection
A thorough understanding of the properties of each reactant is paramount for a successful and reproducible synthesis.
| Reagent | Structure | Molar Mass ( g/mol ) | Key Properties & Role in Reaction |
| 3-Methoxybenzyl Bromide | 201.06 | The electrophilic partner in the cross-coupling reaction. The benzylic C-Br bond is activated for oxidative addition to the palladium catalyst. | |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | The source of the pinacol boronate moiety. It is a stable, crystalline solid that is easy to handle.[3] | |
| Palladium Catalyst (e.g., XPhos Pd G2) | 786.80 | A pre-catalyst that generates the active Pd(0) species in situ. The bulky XPhos ligand promotes efficient oxidative addition and reductive elimination steps. | |
| Base (e.g., Potassium Acetate, KOAc) | 98.14 | Crucial for the transmetalation step. It is a mild base that minimizes side reactions like Suzuki-Miyaura homocoupling. | |
| Solvent (e.g., 1,4-Dioxane) | 88.11 | An aprotic polar solvent that effectively dissolves the reactants and facilitates the catalytic cycle. |
Mechanistic Insights into the Miyaura Borylation
The catalytic cycle of the Miyaura borylation is a well-established sequence of organometallic transformations. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-methoxybenzyl bromide, forming a Pd(II) intermediate.
-
Transmetalation: This is often the rate-determining step. The base (e.g., potassium acetate) is believed to activate the bis(pinacolato)diboron, facilitating the transfer of a boryl group to the palladium center and displacing the bromide.
-
Reductive Elimination: The final step involves the reductive elimination of the desired benzylboronate product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of this compound. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Reagents and Equipment
-
3-Methoxybenzyl bromide (1.0 equiv.)
-
Bis(pinacolato)diboron (1.1 equiv.)
-
XPhos Pd G2 (0.02 equiv.)
-
Potassium acetate (KOAc), anhydrous (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Schlenk flask and manifold
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Reaction Setup and Execution
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-methoxybenzyl bromide, bis(pinacolato)diboron, XPhos Pd G2, and anhydrous potassium acetate.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via a syringe.
-
Stir the reaction mixture at 80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed (typically within 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude product is typically purified by flash column chromatography on silica gel. A common issue with the chromatography of pinacol boronic esters is their partial hydrolysis on silica. To mitigate this, it is recommended to use silica gel that has been pre-treated with a solution of boric acid.
Product Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.15 (m, 1H, Ar-H)
-
δ 6.80-6.70 (m, 3H, Ar-H)
-
δ 3.79 (s, 3H, OCH₃)
-
δ 2.25 (s, 2H, Ar-CH₂-B)
-
δ 1.25 (s, 12H, C(CH₃)₂)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 159.5 (Ar-C-O)
-
δ 140.0 (Ar-C)
-
δ 129.0 (Ar-CH)
-
δ 121.0 (Ar-CH)
-
δ 114.5 (Ar-CH)
-
δ 111.0 (Ar-CH)
-
δ 83.5 (O-C(CH₃)₂)
-
δ 55.0 (OCH₃)
-
δ 34.0 (Ar-CH₂-B) (Note: The carbon attached to boron may show a broad signal or be unobserved due to quadrupolar relaxation)
-
δ 24.8 (C(CH₃)₂)
-
Applications in Drug Discovery and Development
As a versatile building block, this compound is a valuable precursor in the synthesis of complex organic molecules. Its primary utility is in Suzuki-Miyaura cross-coupling reactions to form C(sp³)-C(sp²) bonds. This enables the facile introduction of the 3-methoxybenzyl group into various aromatic and heteroaromatic systems, which is a common strategy in the development of new pharmaceutical agents and agrochemicals. The methoxy substituent can also serve as a handle for further functionalization, adding to the synthetic utility of this reagent.
Conclusion
The synthesis of this compound via the Miyaura borylation is a robust and reliable method that provides access to a key synthetic intermediate. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for achieving high yields and purity. The application of this benzylboronate in Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of complex molecular frameworks relevant to the pharmaceutical and materials science industries.
References
An In-Depth Technical Guide to 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Application, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 797762-23-3 , is a key organoboron compound increasingly utilized in the fields of medicinal chemistry and materials science. As a stable, versatile benzylboronic acid pinacol ester, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] Its structural features—a reactive boronate ester poised for coupling and a methoxy-substituted benzyl group—make it particularly valuable for introducing the 3-methoxybenzyl motif into complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and core applications, with a particular focus on its role in constructing biaryl compounds and its emerging significance in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 797762-23-3 |
| Molecular Formula | C₁₄H₂₁BO₃ |
| Molecular Weight | 248.13 g/mol |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Family | Benzylboronic Acid Pinacol Ester, Protein Degrader Building Block |
Part 1: Synthesis and Purification
The synthesis of this compound is most commonly achieved through the palladium-catalyzed borylation of the corresponding 3-methoxybenzyl halide. This method offers high efficiency and functional group tolerance.
Core Synthesis Pathway: Palladium-Catalyzed Borylation
The reaction involves the coupling of a 3-methoxybenzyl halide (chloride or bromide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, a phosphine ligand, and a base. The selection of these components is critical for achieving high yields and minimizing side reactions.
Caption: Palladium-catalyzed synthesis of the target boronate ester.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for the palladium-catalyzed borylation of benzyl halides.[2]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add bis(pinacolato)diboron (1.1 mmol), potassium acetate (KOAc, 1.5 mmol), the palladium precursor Pd(dba)₂ (0.03 mmol), and the phosphine ligand tris(4-methoxyphenyl)phosphine ((4-MeOC₆H₄)₃P, 0.06 mmol).
-
Addition of Reactants: Add anhydrous toluene (6 mL) via syringe, followed by 3-methoxybenzyl chloride or bromide (1.0 mmol).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 50-80 °C. The choice of a higher temperature may be necessary for the less reactive chloride starting material. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Rationale for Reagent Selection:
-
Palladium Catalyst: A Pd(0) source is essential. Pd(dba)₂ is a common, air-stable precursor that is reduced in situ to the active Pd(0) catalyst.
-
Phosphine Ligand: Electron-rich phosphine ligands, such as tris(4-methoxyphenyl)phosphine, are highly effective in promoting the oxidative addition of the benzyl halide to the palladium center, a key step in the catalytic cycle.[2]
-
Base: Potassium acetate (KOAc) is a mild base that facilitates the crucial transmetalation step without promoting significant side reactions.
-
Solvent: Non-polar aprotic solvents like toluene are preferred to minimize side reactions, such as the reaction of the benzyl halide with the base.[2]
Part 2: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp³)–C(sp²) bond, linking the benzyl moiety to an aromatic or heteroaromatic ring.
General Reaction Scheme and Catalytic Cycle
The Suzuki-Miyaura reaction couples the benzylboronate ester with an aryl or heteroaryl halide (or triflate) using a palladium catalyst and a base.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on standard conditions for coupling benzylboronates with aryl bromides.[3]
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the desired biaryl product.
Part 3: Role in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[4] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker's composition, length, and flexibility are critical for the PROTAC's efficacy.
Benzyl-containing fragments are increasingly used in PROTAC linkers to provide a degree of rigidity and to optimize spatial orientation for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5] this compound can serve as a precursor for such linkers. Through a Suzuki-Miyaura coupling, the 3-methoxybenzyl group can be attached to a functionalized aromatic core, which is then further elaborated to connect the two ligands.
Caption: Conceptual workflow for incorporating the 3-methoxybenzyl moiety into a PROTAC linker.
Part 4: Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
Table 2: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm) | Assignment |
| Singlet | ~1.25 | 12H, C(CH₃)₂ |
| Singlet | ~2.2-2.4 | 2H, Ar-CH ₂-B |
| Singlet | ~3.78 | 3H, -OCH ₃ |
| Multiplet | ~6.7-7.2 | 4H, Aromatic Protons |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm) | Assignment |
| ~24.8 | C(C H₃)₂ | |
| ~55.1 | -OC H₃ | |
| ~83.5 | C (CH₃)₂ | |
| ~111-130 | Aromatic Carbons | |
| ~140-142 | Aromatic C-CH₂ | |
| ~159.7 | Aromatic C-OCH₃ | |
| Not observed | C-B (due to quadrupolar relaxation) |
Note: The benzylic carbon attached to the boron atom is often not observed or appears as a very broad, low-intensity signal in ¹³C NMR spectra due to quadrupolar relaxation caused by the boron nucleus.[6]
Conclusion
This compound is a high-value reagent for synthetic chemists, particularly those in drug discovery and materials science. Its straightforward synthesis via palladium-catalyzed borylation and its reliable performance in Suzuki-Miyaura cross-coupling reactions make it an efficient tool for introducing the 3-methoxybenzyl group into diverse molecular scaffolds. Its potential application as a building block for sophisticated PROTAC linkers further underscores its importance in the development of next-generation therapeutics. The protocols and data provided in this guide offer a solid foundation for researchers to confidently incorporate this versatile compound into their synthetic strategies.
References
An In-Depth Technical Guide to 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. It also details a standard synthesis protocol and explores its applications in organic synthesis, with a particular focus on its role as a key building block in Suzuki-Miyaura cross-coupling reactions.
Compound Profile and Physicochemical Properties
This compound is a versatile organoboron compound that serves as a stable and efficient precursor for the corresponding boronic acid. Its pinacol ester group offers enhanced stability and ease of handling compared to the free boronic acid, making it a valuable reagent in modern synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁BO₃ | [1] |
| Molecular Weight | 248.13 g/mol | [1] |
| CAS Number | 797762-23-3 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | General knowledge |
| Purity | Typically ≥95% | [1] |
Spectral Characterization
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While a specific experimental spectrum for this exact compound is not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR (CDCl₃):
-
δ 7.20-6.70 (m, 4H): Aromatic protons of the methoxybenzyl group.
-
δ 3.80 (s, 3H): Methoxy group protons.
-
δ 2.20 (s, 2H): Benzylic protons (CH₂).
-
δ 1.25 (s, 12H): Methyl protons of the tetramethyl-dioxaborolane (pinacol) group.
Expected ¹³C NMR (CDCl₃):
-
δ ~160: Aromatic carbon attached to the methoxy group.
-
δ ~140-110: Other aromatic carbons.
-
δ ~84: Quaternary carbons of the dioxaborolane ring.
-
δ ~55: Methoxy carbon.
-
δ ~30: Benzylic carbon (CH₂).
-
δ ~25: Methyl carbons of the pinacol group.
Note: The carbon attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation.
Synthesis Protocol
The synthesis of benzylic boronic esters like this compound can be achieved through several methods. A common and effective approach involves the palladium-catalyzed cross-coupling of a benzylic halide with a diboron reagent.
Diagram 1: Synthesis of this compound
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-methoxybenzyl chloride (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq), and a base like potassium acetate (KOAc, 1.5 eq).
-
Solvent Addition: Add anhydrous dioxane as the solvent via syringe.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80 °C) and stir for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and related structures, which are prevalent in pharmaceuticals and functional materials.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
In the context of this compound, the "Ar'-B(pin)" in the diagram represents our title compound. The reaction facilitates the coupling of the 3-methoxybenzyl group with a variety of aryl or vinyl halides (Ar-X). The methoxy group on the aromatic ring can influence the electronic properties of the molecule and may be a key feature in the design of new chemical entities.
Safety and Handling
Organoboron compounds, including pinacol esters, require careful handling. While generally more stable than their corresponding boronic acids, appropriate safety precautions should always be observed.
-
Handling: Use this compound in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent hydrolysis.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable reagent for organic synthesis, particularly for the construction of complex molecules via the Suzuki-Miyaura cross-coupling reaction. Its stability and predictable reactivity make it an important tool for researchers in medicinal chemistry and materials science. Further investigation into its specific physical properties and broader applications will continue to enhance its utility in the scientific community.
References
An In-Depth Technical Guide to the Safe Handling and Application of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (meta-isomer). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure its safe and effective use in the laboratory.
Compound Profile and Hazard Identification
This compound is a member of the pinacol boronic ester family, a class of compounds widely utilized in organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions. The pinacol protecting group confers greater stability compared to the corresponding boronic acid, making it a favored reagent in complex molecule synthesis.
While a specific Safety Data Sheet (SDS) for the meta-isomer is not publicly available, extensive data from closely related isomers and analogous compounds provide a reliable basis for hazard assessment. The primary hazards are associated with skin and eye irritation.
Analog Safety Data Insights: Data for the structural isomer, 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (para-isomer), indicates the following GHS classifications[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Furthermore, data for other substituted phenylboronic pinacol esters suggest potential for respiratory irritation (H335) and possible harm if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[2][3] Given the structural similarities, it is prudent to handle the meta-isomer with the assumption that it carries a comparable hazard profile.
Table 1: GHS Hazard Profile (Inferred from Analogues)
| Hazard Class | GHS Hazard Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |
Reactivity and Stability: A Mechanistic Perspective
The utility of pinacol boronic esters is intrinsically linked to their stability and reactivity profile. Understanding the mechanistic underpinnings of their behavior is critical for successful experimental design and for avoiding unwanted side reactions or decomposition.
2.1. Hydrolytic Stability
Pinacol boronic esters, while more stable than their corresponding boronic acids, are susceptible to hydrolysis to varying degrees. This reaction, which cleaves the boronic ester back to the boronic acid and pinacol, is influenced by several factors:
-
pH: The rate of hydrolysis is significantly influenced by pH.
-
Solvent: The presence of water or other protic solvents (e.g., methanol) can facilitate hydrolysis.
-
Electronic Effects: The electronic nature of substituents on the aromatic ring can impact the rate of hydrolysis. Electron-donating groups, such as the methoxy group in the target compound, can influence the stability of the C-B bond.
-
Chromatography Conditions: Standard silica gel chromatography can promote hydrolysis. It is often recommended to use a deactivated stationary phase or alternative purification methods if the compound shows instability.
The generally accepted mechanism for hydrolysis involves the coordination of a water molecule or hydroxide ion to the boron atom, followed by cleavage of the B-O bonds of the pinacol group.
2.2. Thermal Stability
Organoboron compounds can undergo thermal decomposition, although pinacol esters are generally more robust than many other organometallic reagents. At elevated temperatures, decomposition can occur, potentially leading to the formation of boronic anhydrides (boroxines) through the loss of water from the corresponding boronic acid.[4] For most standard laboratory applications, such as heated cross-coupling reactions, the thermal stability is generally sufficient. However, prolonged exposure to high temperatures should be avoided.
2.3. Incompatible Materials
To ensure the integrity of the reagent and the safety of the procedure, contact with the following should be avoided:
-
Strong Oxidizing Agents: These can lead to the oxidation of the C-B bond, resulting in decomposition.
-
Strong Acids and Bases: While bases are used to activate the boronic ester in Suzuki-Miyaura couplings, prolonged exposure to highly acidic or basic conditions can promote hydrolysis or other degradation pathways.
Safe Handling and Storage Protocols
Adherence to rigorous safety protocols is essential when working with this compound. The following procedures are based on best practices for handling air- and moisture-sensitive reagents and compounds with irritant properties.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.11 mm) | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | Flame-retardant lab coat and closed-toe shoes | Protects skin from accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes inhalation of potentially irritating vapors. |
3.2. Engineering Controls and Workspace Preparation
-
Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and setting up reactions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: While pinacol boronic esters are more stable than boronic acids, it is good practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or in reactions sensitive to moisture.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
3.3. Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent degradation.
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][6]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds. The following is a representative protocol illustrating the use of this compound as a coupling partner. The causality behind the choice of reagents is explained to provide a deeper understanding of the reaction mechanism.
Reaction Scheme: (A generic reaction scheme would be depicted here showing the coupling of the boronic ester with an aryl halide)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Causality: The excess of the boronic ester is used to ensure complete consumption of the potentially more valuable aryl halide. The palladium(0) catalyst is essential for initiating the catalytic cycle.
-
-
Solvent and Base Addition:
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic ester by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle. The biphasic solvent system helps to dissolve both the organic reagents and the inorganic base.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Causality: Heating accelerates the rate of reaction, particularly the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic base and byproducts.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any side products. Given the potential for on-column hydrolysis, a rapid purification is recommended.
-
Spill Management and Waste Disposal
Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.
5.1. Spill Response
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or involves other hazardous materials, contact your institution's emergency response team.
-
For small spills, ensure adequate ventilation and wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
5.2. Waste Disposal Protocol
All waste containing this compound, including unreacted material, contaminated consumables, and solutions from the workup, must be treated as hazardous waste.
-
Waste Segregation: Collect all organoboron waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety (EHS) department for specific procedures.
Conclusion
This compound is a valuable reagent in modern organic synthesis. Its effective and safe use hinges on a thorough understanding of its hazard profile, reactivity, and appropriate handling procedures. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure the integrity of their experimental outcomes. Always consult your institution's specific safety protocols and the most recent safety data for analogous compounds before commencing work.
References
- 1. 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H21BO3 | CID 12012759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
Starting materials for 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis
An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This compound (CAS No. 797762-23-3) is a pivotal organoboron compound, widely utilized as a building block in synthetic organic chemistry.[1] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)–C(sp³) bonds, creating diarylmethane structures that are prevalent in numerous pharmaceutical agents and advanced materials.[2][3] This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this reagent, with a focus on the widely adopted palladium-catalyzed nucleophilic borylation of benzyl halides. We will dissect the mechanistic underpinnings, provide detailed, field-proven protocols, and explore alternative synthetic strategies to equip researchers and drug development professionals with a robust framework for its synthesis.
Introduction: Strategic Importance of Benzylboronic Esters
Benzylboronic acid pinacol esters are highly valued synthetic intermediates due to their stability, ease of handling, and versatile reactivity. Unlike the more reactive Grignard or organolithium reagents, they exhibit remarkable tolerance to a wide array of functional groups, allowing for their application in complex, late-stage molecular assembly. The title compound, featuring a 3-methoxy substituent, offers specific steric and electronic properties that can be exploited in targeted drug design and material science. The synthesis of such reagents in high yield and purity is therefore a critical enabling step in many research and development programs.
Primary Synthetic Pathway: Palladium-Catalyzed Borylation of 3-Methoxybenzyl Halide
The most reliable and versatile method for synthesizing this compound is the palladium-catalyzed cross-coupling of a 3-methoxybenzyl halide with a diboron reagent, a transformation commonly known as the Miyaura Borylation.[4][5] This approach is favored for its operational simplicity, mild reaction conditions, and broad substrate scope.
Core Components and Mechanistic Rationale
The success of this synthesis hinges on the careful selection of four key components: the benzyl electrophile, the boron source, the palladium catalyst system, and a suitable base.
-
Starting Electrophile: 3-Methoxybenzyl Chloride or Bromide The synthesis commences with an appropriate C(sp³)-hybridized electrophile. Both 3-methoxybenzyl chloride and 3-methoxybenzyl bromide are excellent starting materials. While benzyl bromides are generally more reactive, benzyl chlorides can be more cost-effective and are readily activated by modern catalyst systems. The choice often depends on commercial availability and the specific reactivity required.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) Bis(pinacolato)diboron is the quintessential reagent for Miyaura borylation reactions.[5] It serves as a stable, easily handled source of nucleophilic boron. In the catalytic cycle, B₂pin₂ transmetalates onto the palladium(II) center, ultimately delivering the boryl group to the benzyl moiety.
-
Catalyst System: Palladium(0) Precursor and Phosphine Ligand The reaction is driven by a palladium(0) catalyst, which is typically generated in situ from a stable palladium(II) or palladium(0) precursor.
-
Palladium Precursor: A common and effective choice is tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂).[6]
-
Ligand: The ligand is arguably the most critical component, as it stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For the borylation of benzyl halides, electron-rich, bulky phosphine ligands are highly effective. Tri(4-methoxyphenyl)phosphine ((4-MeOC₆H₄)₃P) has been demonstrated to be particularly effective for this specific transformation, promoting high yields.[6]
-
-
Base: Potassium Acetate (KOAc) A base is required to activate the diboron reagent and facilitate the crucial transmetalation step.[4] For the coupling with B₂pin₂, a mild base such as potassium acetate (KOAc) is ideal. It is sufficiently basic to promote the reaction without causing unwanted side reactions, such as hydrolysis of the product or elimination from the starting halide.
The Catalytic Cycle
The generally accepted mechanism for the Miyaura borylation of a benzyl halide proceeds through three fundamental steps, as illustrated below.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-methoxybenzyl halide (R-X) to form a benzylpalladium(II) complex.
-
Transmetalation: The B₂pin₂ reagent, activated by the base, undergoes transmetalation with the Pd(II) complex. An acetato ligand from the base is believed to play a key role in this step, forming a Pd-O bond that is highly reactive towards the B-B bond.[5]
-
Reductive Elimination: The resulting intermediate reductively eliminates the final product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocols & Data
Recommended Protocol: Palladium-Catalyzed Borylation
This protocol is adapted from the highly successful methodology developed by Ishiyama, Miyaura, and coworkers for the nucleophilic borylation of benzyl halides.[6]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |
| 3-Methoxybenzyl chloride | 156.61 | 1.0 | 157 mg |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.1 | 279 mg |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) | 915.72 | 0.015 | 13.7 mg |
| Tri(4-methoxyphenyl)phosphine | 352.37 | 0.06 | 21.1 mg |
| Potassium Acetate (KOAc), anhydrous | 98.14 | 1.5 | 147 mg |
| Toluene, anhydrous | - | - | 6 mL |
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add potassium acetate (147 mg, 1.5 mmol), bis(pinacolato)diboron (279 mg, 1.1 mmol), Pd(dba)₂ (13.7 mg, 0.015 mmol), and tri(4-methoxyphenyl)phosphine (21.1 mg, 0.06 mmol).
-
Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous toluene (6 mL) followed by 3-methoxybenzyl chloride (157 mg, 1.0 mmol) via syringe.
-
Reaction: Seal the tube and place the reaction mixture in a pre-heated oil bath at 80 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or GC-MS until the starting halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Alternative Synthetic Route: The Grignard Pathway
An alternative, classic organometallic approach involves the formation of a Grignard reagent, followed by trapping with a boron electrophile and subsequent esterification.
Principle of the Grignard Route
This two-step sequence first converts the electrophilic carbon of the benzyl halide into a highly nucleophilic carbon in the Grignard reagent. This powerful nucleophile then attacks the electrophilic boron atom of a trialkyl borate.
-
Grignard Formation: 3-Methoxybenzyl chloride or bromide is reacted with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form 3-methoxybenzylmagnesium halide.
-
Borylation & Esterification: The Grignard reagent is added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature. This forms a borate complex which, upon acidic workup, yields the corresponding boronic acid. The crude boronic acid is then esterified with pinacol to yield the final, stable product.[7]
Experimental Workflow
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
The Genesis and Evolution of Benzyl Boronate Esters: A Technical Guide for the Modern Chemist
Introduction: The Indispensable Role of Benzyl Boronate Esters in Contemporary Synthesis
In the landscape of modern organic chemistry, benzyl boronate esters have emerged as pivotal intermediates, enabling the construction of complex molecular architectures with remarkable precision and efficiency. Their unique reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, has made them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the discovery and historical development of this important class of organoboron compounds, coupled with a technical overview of the evolution of their synthesis, from classical methods to cutting-edge catalytic strategies. For the researcher, scientist, and drug development professional, a thorough understanding of the genesis and synthetic accessibility of benzyl boronate esters is paramount to harnessing their full potential in innovation.
Part 1: A Historical Odyssey - The Dawn of Organoboron Chemistry
The story of benzyl boronate esters is intrinsically linked to the broader history of organoboron chemistry, a field that lay dormant for many decades before blossoming into one of the most vibrant areas of chemical synthesis.
The 19th-Century Genesis: Frankland's Pioneering Work
The journey into the world of carbon-boron bonds began in 1860, when the English chemist Edward Frankland reported the first synthesis of an organoboron compound, triethylborane.[1] In the same year, Frankland achieved another milestone: the preparation and isolation of the first boronic acid, ethylboronic acid.[1] This was accomplished through a two-step process involving the reaction of diethylzinc with triethyl borate, followed by oxidation of the resulting triethylborane in air.[1] Frankland's seminal discoveries laid the conceptual groundwork for an entirely new class of organic compounds, yet the synthetic utility of boronic acids remained largely unexplored for the better part of a century.
The Mid-20th Century Renaissance: The Brown and Suzuki Revolutions
The mid-20th century witnessed a paradigm shift in the perception and application of organoboron chemistry, largely driven by the groundbreaking work of two future Nobel laureates. In the 1950s, Herbert C. Brown's systematic investigation into the hydroboration of alkenes and alkynes provided a remarkably versatile and stereoselective method for the synthesis of a wide array of organoboranes. This work, which earned him a share of the Nobel Prize in Chemistry in 1979, transformed organoboranes from chemical curiosities into powerful synthetic intermediates.
The true potential of boronic acids and their esters as cross-coupling partners was unleashed in 1979 by Akira Suzuki. His development of the palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides, now famously known as the Suzuki-Miyaura coupling, was a watershed moment in organic synthesis.[2] This reaction's tolerance of a vast array of functional groups, its stereospecificity, and the generally low toxicity of the boron-containing reagents propelled boronic acids and their esters to the forefront of carbon-carbon bond-forming methodologies. The profound impact of this discovery was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.
While the precise first synthesis of a benzyl boronate ester is not prominently documented in the annals of early chemical literature, its conceptualization and eventual synthesis were a natural progression from the foundational work on simpler alkyl and aryl boronic acids. The burgeoning importance of the benzyl moiety in organic chemistry and the increasing accessibility of organometallic reagents in the 20th century undoubtedly paved the way for the exploration and preparation of their boronic acid and ester derivatives.
Part 2: The Modern Synthetic Arsenal - Crafting Benzyl Boronate Esters
The contemporary synthetic chemist has a diverse and powerful toolkit at their disposal for the preparation of benzyl boronate esters. The evolution of these methods reflects a continuous drive towards greater efficiency, milder reaction conditions, and broader functional group tolerance.
Classical Approaches: The Grignard Reaction
One of the earliest and most straightforward methods for the synthesis of boronic esters involves the reaction of a Grignard reagent with a trialkyl borate, typically trimethyl or triisopropyl borate, followed by acidic workup and esterification.[3] The in situ formation of the benzyl Grignard reagent from a benzyl halide and magnesium metal provides a powerful nucleophile that readily attacks the electrophilic boron center of the borate ester. Subsequent hydrolysis and esterification, often with pinacol to form the stable and readily purified pinacol boronate ester, yields the desired product.
Experimental Protocol: Synthesis of Benzylboronic Acid Pinacol Ester via Grignard Reaction
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine is added, and the flask is gently heated under a stream of nitrogen to activate the magnesium. The flask is allowed to cool to room temperature, and a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous diethyl ether is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Esterification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and filtered. Pinacol (1.2 equivalents) is added to the filtrate, and the mixture is stirred at room temperature for 1-2 hours.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the benzylboronic acid pinacol ester.
The Rise of Catalysis: Transition Metal-Catalyzed Cross-Coupling
The advent of transition metal catalysis revolutionized the synthesis of benzyl boronate esters, offering milder reaction conditions and greater functional group compatibility compared to classical organometallic methods. Palladium-catalyzed cross-coupling reactions, in particular, have become a mainstay for their preparation.
A common strategy involves the coupling of a benzyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This approach avoids the need for the pre-formation of a highly reactive organometallic reagent, thereby tolerating a wider range of functional groups on the benzylic substrate.
Table 1: Comparison of Catalytic Systems for the Synthesis of Benzyl Boronate Esters from Benzyl Halides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(dppf) | KOAc | Dioxane | 80 | 70-90 | [3] |
| Pd(dba)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 65-85 | [4] |
| NiCl₂(dppp) | Mn | THF | 65 | 70-95 | [4] |
Figure 1: Generalized catalytic cycle for the palladium-catalyzed synthesis of benzyl boronate esters.
Direct C-H Borylation: An Atom-Economical Approach
More recently, the direct borylation of benzylic C-H bonds has emerged as a highly attractive and atom-economical strategy for the synthesis of benzyl boronate esters. This approach obviates the need for pre-functionalized starting materials like benzyl halides, instead utilizing readily available and inexpensive hydrocarbons such as toluene and its derivatives. Transition metal catalysts, particularly those based on iridium and rhodium, have proven to be highly effective in promoting this transformation. The reaction typically proceeds via the oxidative addition of the C-H bond to the metal center, followed by transmetalation with a diboron reagent and reductive elimination of the borylated product.
Emerging Frontiers: Electrochemical and Photochemical Methods
The quest for more sustainable and environmentally benign synthetic methods has led to the exploration of electrochemical and photochemical approaches for the synthesis of benzyl boronate esters. Electrochemical methods often involve the reductive coupling of benzyl halides with a boron source at an electrode surface, thereby avoiding the use of stoichiometric metallic reducing agents.[2] Photochemical methods, on the other hand, can enable the generation of radical intermediates under mild conditions, which can then be trapped by a boron-containing reagent to furnish the desired benzyl boronate ester.[5]
Conclusion: A Mature Field with a Bright Future
From its humble beginnings in the mid-19th century, the chemistry of organoboron compounds has undergone a remarkable transformation, with benzyl boronate esters now firmly established as indispensable building blocks in modern organic synthesis. The journey from Frankland's initial discovery to the sophisticated catalytic methods of the 21st century is a testament to the relentless pursuit of chemical innovation. For researchers in the pharmaceutical and materials sciences, the diverse and ever-expanding array of synthetic methodologies for accessing benzyl boronate esters provides a powerful platform for the design and creation of novel molecules with tailored functions. As the field continues to evolve, the development of even more efficient, selective, and sustainable methods for their preparation will undoubtedly open up new and exciting avenues of scientific discovery.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide to 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Advanced Chemical Synthesis
Introduction: A Versatile Building Block for Modern Chemistry
This compound, identified by its CAS Number 797762-23-3, is a key organoboron compound belonging to the family of boronic acid pinacol esters.[1] These reagents have become indispensable tools in contemporary organic synthesis, prized for their stability, ease of handling, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds. The stability of the pinacol ester group, compared to the corresponding boronic acid, makes it particularly suitable for multi-step syntheses where robustness to various reaction conditions is paramount.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this specific reagent. We will delve into its commercial availability, physicochemical characteristics, a validated synthetic approach, its critical role in cross-coupling reactions, and essential safety protocols. The inclusion of the 3-methoxybenzyl moiety makes this building block particularly relevant for the synthesis of complex molecules in medicinal chemistry and materials science, where this structural motif is frequently encountered. It is notably classified as a building block for protein degraders, highlighting its importance in cutting-edge pharmaceutical research.[1]
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers. It is typically offered for research and development purposes and is not intended for medical or consumer use.[1] When sourcing this reagent, researchers should prioritize suppliers who provide comprehensive analytical data to ensure lot-to-lot consistency and high purity, which is critical for reproducible synthetic outcomes.
| Supplier | Product Name | Purity | CAS Number |
| Vertex AI Search Grounding | This compound | min 95% | 797762-23-3 |
| TCI Chemicals | 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | >97.0% (GC) | 475250-52-3 |
| Santa Cruz Biotechnology | 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A | 475250-52-3 |
| Chem-Impex | 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ≥ 97% (GC) | 475250-52-3 |
Note: Data for the isomeric 4-methoxybenzyl derivative is included for comparative purposes, as it is more widely listed. Researchers should verify the specific 3-methoxybenzyl isomer (CAS 797762-23-3) with suppliers.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design.
| Property | Value | Source |
| CAS Number | 797762-23-3 | [1] |
| Molecular Formula | C₁₄H₂₁BO₃ | [1] |
| Molecular Weight | 248.13 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Solubility | Soluble in most common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | [3] |
| Stability | Stable under normal conditions; sensitive to moisture (hydrolysis) | [4][5] |
| Storage | Store in a cool, dry place (2-8°C recommended), under an inert atmosphere (N₂ or Ar) in a tightly sealed container. | [6][7] |
Synthesis and Quality Control: A Validated Approach
While various methods exist for the synthesis of boronic esters, a common and reliable strategy for benzylboronic esters involves the palladium-catalyzed cross-coupling of a benzyl halide with a diboron reagent. This approach offers high functional group tolerance and generally proceeds with excellent yields.
General Synthetic Workflow
The synthesis typically starts from 3-methoxybenzyl bromide, which is coupled with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst and a suitable base.
Caption: Palladium-catalyzed Miyaura borylation for synthesis.
Exemplary Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Inert Atmosphere Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, and a rubber septum for the introduction of reagents via syringe. The entire apparatus is purged with dry nitrogen or argon for 15-20 minutes.
-
Reagent Addition: To the flask, add 3-methoxybenzyl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent Addition: Anhydrous dioxane (or another suitable solvent like toluene) is added via cannula or syringe to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Reaction Execution: The reaction mixture is heated to 80-90 °C and stirred vigorously under the inert atmosphere for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst and inorganic salts. The filter cake is washed with ethyl acetate.
-
Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a colorless liquid.
Self-Validating Quality Control
To ensure the integrity of the synthesized product, a battery of analytical tests is essential:
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure and the absence of proton- or carbon-containing impurities. The characteristic singlet for the 12 protons of the pinacol methyl groups around 1.2-1.3 ppm is a key diagnostic signal. ¹¹B NMR should show a peak around +30 ppm, typical for tetracoordinate boron in a pinacol ester.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the compound (248.13 g/mol ).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is employed to determine the purity of the final product, which should typically be >95% for use in sensitive downstream applications.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6][8] This palladium-catalyzed reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[8]
The boronate ester serves as a stable, easily handled source of a carbanion equivalent, which, after activation by a base, transfers its organic group (the 3-methoxybenzyl moiety) to the palladium center during the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
This reaction's success is built on the mild conditions, high functional group tolerance, and the low toxicity of boron-containing byproducts, making it a cornerstone of green chemistry and industrial-scale synthesis.
Safety, Handling, and Storage
As with all chemical reagents, proper handling of this compound is crucial for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[4][9]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[4] Avoid contact with skin and eyes.[7] Take precautionary measures against static discharge, and use non-sparking tools if the compound is determined to be flammable.[4]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
-
Storage: The reagent is sensitive to moisture, which can hydrolyze the boronate ester to the corresponding boronic acid. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5] Refrigeration (2-8°C) is recommended to ensure long-term stability.[6]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H21BO3 | CID 12012759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Restricted [jnjmedicalconnect.com]
- 8. chemimpex.com [chemimpex.com]
- 9. capotchem.com [capotchem.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Methodological & Application
Using 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling
An Application Guide to the Suzuki-Miyaura Coupling: Utilizing 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Power of Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become an indispensable tool for chemists, particularly in the pharmaceutical and materials science industries.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[2]
This guide focuses on a specific, highly versatile building block: This compound . As a pinacol ester of a benzylboronic acid, this reagent offers enhanced stability compared to its corresponding boronic acid, making it easier to handle and store while still exhibiting excellent reactivity.[3] Its structure is particularly valuable for the synthesis of diarylmethane motifs, which are prevalent in many biologically active compounds. This document serves as a detailed technical guide for researchers, providing in-depth mechanistic insights, field-proven protocols, and optimization strategies for employing this reagent effectively.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling lies in a finely tuned catalytic cycle orchestrated by a palladium complex.[4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which reacts with an organohalide (R¹-X). In this step, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium complex.[1][2] This process oxidizes the catalyst from Pd(0) to Pd(II) and is often the rate-determining step of the entire cycle.[1][5] The reactivity of the halide typically follows the trend I > Br > Cl > F.[6]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium(II) complex.[1] The process requires activation by a base, which enhances the nucleophilicity of the organic group attached to boron.[7][8] The base interacts with the organoboron species, forming a more reactive boronate complex.[9] Importantly, recent mechanistic studies have revealed that boronic esters, such as our target reagent, can undergo transmetalation directly without prior hydrolysis to the boronic acid, a finding that has significant implications for reaction design under anhydrous conditions.[3][10]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) attached to the palladium(II) center are coupled, forming the desired C-C bond in the product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][11][12] The bulkiness of ancillary ligands, such as phosphines, can help facilitate this step.[1]
Below is a diagram illustrating the key transformations within the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Step-by-Step Guide
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a model aryl bromide.
Materials and Equipment
-
Reagents :
-
This compound (1.2 equiv)[13]
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1, degassed)
-
-
Equipment :
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Procedure
-
Reaction Setup : To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.05 equiv).[14]
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition : Add the degassed solvent mixture (e.g., Toluene/Water) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent (the aryl halide).
-
Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup : Cool the reaction to room temperature. Add water and ethyl acetate to the flask. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diarylmethane product.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Optimizing for Success: Key Parameter Selection
The outcome of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The interplay between the catalyst, base, and solvent system is critical for achieving high yields and purity.
| Parameter | Options | Rationale and Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a reliable choice for many standard couplings. PdCl₂(dppf) is often more robust and effective for challenging substrates, including heteroaryl halides.[14] The choice of phosphine ligand is critical as it stabilizes the Pd(0) species and influences both the oxidative addition and reductive elimination steps.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base's primary role is to activate the boronic ester for transmetalation.[7] K₃PO₄ is a strong, non-nucleophilic base often used for sensitive substrates. Cs₂CO₃ can enhance reaction rates due to its high solubility in organic solvents. K₂CO₃ is a cost-effective and generally effective choice. The base strength should be matched to the substrates to avoid side reactions. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | A biphasic system is common, as it helps dissolve both the organic substrates and the inorganic base. Dioxane and THF are good choices for their ability to coordinate with the palladium center. The water component is crucial for dissolving the base and facilitating the formation of the active boronate species.[15] Solvents must be thoroughly degassed to remove oxygen, which can deactivate the catalyst. |
| Temperature | 60 - 110 °C | Higher temperatures generally accelerate the reaction, especially the often rate-limiting oxidative addition step. However, excessive heat can lead to catalyst decomposition or side reactions like protodeboronation. The optimal temperature is a balance between reaction rate and stability. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Incorrect base or solvent choice. | 1. Use a fresh batch of catalyst or a pre-catalyst.2. Ensure proper degassing of solvents and use of Schlenk techniques.3. Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. |
| Protodeboronation | 1. Reaction run for too long.2. Base is too strong or temperature is too high.3. Presence of excess protic sources. | 1. Monitor the reaction closely and stop it upon completion.2. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature.3. Use anhydrous conditions if possible, although some water is often necessary. |
| Homocoupling | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Thoroughly degas all solvents and reagents.2. Screen different palladium catalysts and ligands. |
| Difficult Purification | 1. Incomplete reaction leading to close-running spots on TLC.2. Formation of palladium black. | 1. Drive the reaction to completion or try different chromatographic conditions.2. Filter the crude reaction mixture through a pad of Celite before concentration to remove palladium residues. |
Conclusion
This compound is a stable and highly effective reagent for the synthesis of complex organic molecules via the Suzuki-Miyaura coupling. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can reliably construct valuable diarylmethane structures. The protocols and optimization strategies outlined in this guide provide a solid foundation for successfully implementing this powerful reaction in a research or drug development setting.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. calpaclab.com [calpaclab.com]
- 14. benchchem.com [benchchem.com]
- 15. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Benzylboronic Esters in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Among these, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3] This guide focuses on a specific, yet highly valuable building block: 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 797762-23-3).[4]
This benzylboronic ester is a versatile reagent for introducing the 3-methoxybenzyl moiety, a common structural motif in biologically active compounds. The pinacol ester form offers enhanced stability and handling properties compared to the corresponding boronic acid, making it ideal for applications in multi-step syntheses and library generation.[5] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this reagent in palladium-catalyzed cross-coupling reactions.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst.[6][7]
The catalytic cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation , where the organic group from the boronic ester is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic ester.[3][8] The final step is reductive elimination , which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. calpaclab.com [calpaclab.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. nobelprize.org [nobelprize.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth technical overview and detailed protocols for the successful application of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles of the reaction, explains the rationale behind component selection, and offers robust, step-by-step methodologies. Furthermore, a troubleshooting guide is included to address common challenges, ensuring a high rate of success in synthesizing valuable diarylmethane scaffolds.
Introduction: The Suzuki-Miyaura Reaction and Diarylalkane Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]
This guide focuses specifically on the use of This compound , a benzylic pinacol boronate ester. The coupling of this reagent with various aryl or vinyl halides yields diarylalkane structures. These motifs are of significant interest as they form the core framework of numerous biologically active compounds and functional materials.[4] The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, making it easier to handle, purify, and store, while still exhibiting excellent reactivity under appropriate conditions.[5]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for rational protocol design and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]
-
Oxidative Addition : This is often the rate-determining step.[1] The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) organopalladium complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7]
-
Transmetalation : The organic group (R²) from the boron reagent is transferred to the palladium center. This step requires activation of the boronate ester by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the ligand exchange on the Pd(II) center.[1][8]
-
Reductive Elimination : The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Protocol Development: A Rational Approach
The success of a Suzuki coupling hinges on the judicious selection of four key components: the catalyst (and ligand), the base, the solvent, and the coupling partner.
Selecting the Aryl/Vinyl Halide Coupling Partner
The choice of the halide significantly impacts reaction conditions. While aryl iodides are the most reactive, they are also the most expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are economically attractive but are the least reactive, often demanding highly active and specialized catalyst systems to achieve good yields.[9]
| Halide Type | Reactivity | Cost | Typical Catalyst Requirement |
| Iodide (Ar-I) | Highest | Highest | Standard catalysts (e.g., Pd(PPh₃)₄) |
| Bromide (Ar-Br) | High | Moderate | Standard to moderately active catalysts |
| Triflate (Ar-OTf) | High | High | Similar to bromides |
| Chloride (Ar-Cl) | Lowest | Lowest | Highly active catalysts (e.g., with Buchwald ligands)[8] |
Optimizing Reaction Components
The interplay between the catalyst, ligand, base, and solvent is critical. For a benzylic boronate ester like this compound, conditions must be chosen to promote efficient coupling while minimizing potential side reactions like protodeboronation.
| Component | Recommended Starting Point | Rationale & Alternatives |
| Palladium Source | PdCl₂(dppf) or Pd(OAc)₂ | PdCl₂(dppf) is an air-stable Pd(II) precatalyst with a built-in, robust ligand suitable for a wide range of couplings.[10] Pd(OAc)₂ is a common, less expensive precatalyst that requires an external ligand. For challenging couplings (e.g., with aryl chlorides), a Pd(0) source like Pd₂(dba)₃ combined with a specialized ligand may be necessary.[8] |
| Ligand | (if using Pd(OAc)₂) SPhos or XPhos | Electron-rich, bulky phosphine ligands (Buchwald-type) accelerate both the oxidative addition and reductive elimination steps.[11] They are particularly effective for less reactive aryl chlorides.[9] For simpler couplings, PPh₃ can be sufficient. |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong, inorganic base is required to activate the boronate ester for transmetalation.[7] K₃PO₄ and Cs₂CO₃ are highly effective and commonly used.[10] Milder bases like K₂CO₃ or NaHCO₃ can be used if base-sensitive functional groups are present.[4][6] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) or THF / H₂O (10:1) | A polar, aprotic solvent is needed to solubilize the reagents. The addition of water is often crucial, as it aids in dissolving the inorganic base and facilitates the hydrolysis of the boronate ester to the active boronic acid species.[5][10] Anhydrous conditions are possible but require specific bases like TMSOK.[12] |
General Experimental Workflow
A successful Suzuki coupling protocol follows a standardized workflow designed to maintain an inert atmosphere and ensure proper mixing of reagents.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.
Reaction: Coupling with 4-Bromoanisole Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 |
| This compound | 262.15 | 315 mg | 1.2 | 1.2 |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 24.5 mg | 0.03 | 0.03 |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous, Degassed) | - | 8 mL | - | - |
| Deionized Water (Degassed) | - | 2 mL | - | - |
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv), to the flask under a positive flow of argon.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylalkane product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during Suzuki-Miyaura coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) or phosphine ligand has oxidized.[7] Insufficient Temperature: Reaction has not reached the necessary activation energy. Poor Reagent Quality: Degradation of the boronate ester or halide. | Use a fresh bottle of catalyst/ligand. Ensure the reaction setup is strictly anaerobic.[13] Increase the reaction temperature in 10 °C increments. Verify the purity of starting materials. |
| Protodeboronation (Boronate replaced by H) | Harsh Conditions: Base is too strong or temperature is too high, causing the C-B bond to cleave before coupling.[7][12] | Switch to a milder base (e.g., K₂CO₃ or KF).[14] Lower the reaction temperature and/or shorten the reaction time. |
| Homocoupling (Biaryl byproduct of boronate) | Presence of Oxygen: O₂ can facilitate the oxidative coupling of two boronate molecules.[5][13] | Improve the degassing procedure for all solvents and reagents (sparging or freeze-pump-thaw cycles). Ensure a leak-free reaction setup. |
| Dehalogenation (Halide replaced by H) | Hydride Source: Impurities in solvents or certain bases can act as hydride donors.[13] | Use high-purity, anhydrous solvents. Screen alternative bases. |
| Poor Solubility of Reagents | Inappropriate Solvent: The chosen solvent system may not adequately dissolve all components, especially the base. | Screen alternative solvents like DMF, Toluene, or THF.[14] Ensure vigorous stirring to maximize interaction in biphasic mixtures.[12] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. byjus.com [byjus.com]
- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Strategic Application of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Medicinal Chemistry
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the applications of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile building block is a cornerstone in contemporary medicinal chemistry, primarily for its role in the facile construction of complex molecular architectures that are pivotal to the function of numerous therapeutic agents. Its stability, reactivity, and commercial availability make it an invaluable tool in the synthesis of novel drug candidates.
Introduction: The Ascendancy of Boronic Esters in Drug Discovery
Boronic acids and their corresponding esters have become indispensable reagents in the medicinal chemist's toolbox.[1] The pinacol ester, this compound, offers significant advantages over its free boronic acid counterpart, including enhanced stability to purification and long-term storage, which is a critical consideration in multi-step synthetic campaigns. This stability allows for its reliable use as a key intermediate in the synthesis of a wide array of bioactive molecules.[1]
The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2][3] This reaction is particularly crucial for the synthesis of biaryl and benzyl-aryl motifs, which are prevalent structural features in many approved drugs and clinical candidates, including kinase inhibitors and compounds targeting neurodegenerative diseases.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, such as our title reagent, with an organohalide (or triflate) in the presence of a palladium catalyst and a base. This reaction is favored in medicinal chemistry for its mild conditions and high tolerance of various functional groups, which is essential when working with complex, multi-functional molecules.
Mechanistic Rationale
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst.
Application in the Synthesis of Kinase Inhibitors
The 3-methoxybenzyl motif is a key structural element in a variety of kinase inhibitors. Kinases are a critical class of drug targets, and dysregulation of their activity is implicated in numerous diseases, including cancer and inflammatory disorders. The synthesis of potent and selective kinase inhibitors often relies on the construction of complex heterocyclic scaffolds decorated with specific aryl and benzyl groups to achieve optimal binding to the kinase active site.
While a specific, publicly disclosed synthesis of an approved drug explicitly using this compound can be proprietary, the following protocol is a representative example of its application in the synthesis of a key intermediate for a kinase inhibitor scaffold, such as a substituted pyrazolopyrimidine.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
| Reagent | Molecular Weight | Equivalents |
| Aryl Bromide (Ar-Br) | Varies | 1.0 |
| This compound | 248.13 g/mol | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 g/mol | 0.05 |
| K₂CO₃ (Potassium Carbonate) | 138.21 g/mol | 2.0 |
| 1,4-Dioxane | - | - |
| Water | - | - |
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.).
-
Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction). The solvent should be degassed prior to use.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(3-methoxybenzyl)aryl product.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, effective for a wide range of substrates.
-
Base: Potassium carbonate is a commonly used base that is effective in activating the boronic ester for transmetalation. Other bases such as cesium carbonate or sodium carbonate can also be used.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. Water is necessary to dissolve the inorganic base and facilitate the reaction.
Application in the Synthesis of a TRK Inhibitor Intermediate
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are attractive targets for cancer therapy. Several TRK inhibitors have shown remarkable efficacy in patients with tumors harboring NTRK gene fusions. The synthesis of these complex molecules often involves a Suzuki-Miyaura coupling to install a key benzyl group.
The following is a representative synthetic step illustrating the use of this compound in the synthesis of a key intermediate for a TRK inhibitor.
Hypothetical Reaction Scheme:
This transformation would be carried out using a protocol similar to the general one described in section 3.1. The resulting product would then be further elaborated to the final TRK inhibitor.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient base, or low temp. | Use a fresh batch of catalyst, ensure the base is anhydrous and in sufficient excess, and increase the temperature. |
| Protodeboronation | Presence of water and/or acidic impurities. | Use anhydrous solvents and reagents, and ensure the reaction is run under a strictly inert atmosphere. |
| Formation of homocoupling byproducts | Inefficient cross-coupling. | Screen different palladium catalysts and ligands, and adjust the stoichiometry of the reactants. |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its primary application in the Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex molecular scaffolds that are essential for the development of novel therapeutics, particularly in the area of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery endeavors.
References
- 1. Structure-Based Optimization of the Third Generation Type II Macrocycle TRK Inhibitors with Improved Activity against Solvent-Front, xDFG, and Gatekeeper Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis.
Application Note: 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A Guide to Synthetic Utility, Mechanistic Insights, and Optimized Protocols for C(sp³)–C(sp²) Cross-Coupling
Abstract
This document provides a comprehensive technical guide on the application of this compound in modern organic synthesis. Primarily utilized as a robust nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, this reagent offers a reliable method for constructing C(sp³)–C(sp²) carbon-carbon bonds—a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] We will delve into the reagent's properties, provide a detailed mechanistic overview of its core reactivity, and present a validated, step-by-step protocol for its successful implementation in the laboratory. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic advantages of benzylic boronic esters.
Reagent Profile and Strategic Advantages
This compound is a primary benzylboronic ester that has gained traction as a versatile building block. Its structure combines the stability of a pinacol boronate ester with the reactive potential of a benzylic nucleophile.
| Property | Value | Reference |
| CAS Number | 797762-23-3 | [3] |
| Molecular Formula | C₁₄H₂₁BO₃ | [3] |
| Molecular Weight | 248.13 g/mol | [3] |
| Appearance | Typically a colorless liquid or low-melting solid | |
| Purity | Commercially available at ≥95% | [3] |
Key Advantages:
-
Exceptional Stability: The pinacolato ligand protects the boron center, rendering the reagent significantly more stable to air and moisture than its corresponding boronic acid. This attribute simplifies handling, storage, and reaction setup, and improves reproducibility.
-
Controlled Reactivity: As a primary benzylboronate, it exhibits predictable reactivity. The adjacent aryl group is crucial for promoting the transmetalation step in cross-coupling reactions, making it more reactive than simple alkylboronates.[4]
-
Synthetic Versatility: It serves as a precursor for the 3-methoxybenzyl moiety, a common structural motif in biologically active compounds and advanced materials. The methoxy group can also serve as a handle for further synthetic transformations.[1]
Handling & Storage: While relatively stable, the reagent is sensitive to hydrolysis over time. For long-term storage, it is recommended to keep it under an inert atmosphere (Nitrogen or Argon) in a cool, dry place. Always handle in a fume hood.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or vinyl halides (or pseudo-halides) to form diarylmethane structures.
The Catalytic Cycle: A Mechanistic Examination
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The process is a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Causality in the Cycle:
-
Oxidative Addition: A low-valent Pd(0) complex initiates the cycle by inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide). This is often the rate-determining step and forms a Pd(II) intermediate.
-
Transmetalation: This is the crucial step involving the boronic ester. For the transfer of the benzyl group from boron to palladium to occur efficiently, the boron center must be activated. A base (e.g., K₃PO₄, Cs₂CO₃) coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex. This complex then exchanges its organic group with the halide on the palladium center. The presence of an adjacent aryl group on the boronic ester, as in our case, is known to accelerate this step compared to simple alkylboronates.[4]
-
Reductive Elimination: The newly formed Pd(II) complex, now bearing both the aryl and benzyl groups, undergoes reductive elimination. The two organic fragments are expelled as the final coupled product, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol
This section provides a robust, general protocol for the coupling of this compound with a representative aryl bromide.
Protocol: Synthesis of 1-(3-Methoxybenzyl)-4-methylbenzene
(Self-generated image for illustrative purposes)
Materials & Equipment:
-
Reagents:
-
This compound (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
-
Glassware: Schlenk flask or oven-dried round-bottom flask, condenser, magnetic stir bar.
-
Equipment: Magnetic stir plate with heating, inert gas line (Argon or Nitrogen), rotary evaporator, column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (e.g., 1.0 mmol, 171 mg).
-
Add this compound (1.2 mmol, 298 mg).
-
Add anhydrous K₃PO₄ (3.0 mmol, 637 mg).
-
Scientist's Note: Using an anhydrous, finely ground base is critical for reaction efficiency. The base not only facilitates the formation of the 'ate' complex but also neutralizes acids formed during the reaction.
-
-
Catalyst and Solvent Addition:
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of Argon, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Via syringe, add anhydrous 1,4-dioxane (e.g., 5 mL) and deionized water (e.g., 1 mL).
-
Scientist's Note: The solvent mixture and degassing are vital. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Some Suzuki reactions benefit from a small amount of water to help dissolve the inorganic base.
-
-
Reaction Execution and Monitoring:
-
Fit the flask with a condenser under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure rigorous anaerobic conditions; use a fresh bottle of catalyst or a different precatalyst (e.g., Pd(dppf)Cl₂). |
| Insufficiently strong base | Switch to a stronger base like Cs₂CO₃ or K₂CO₃, depending on the substrate. | |
| Low reaction temperature | Increase the temperature, or switch to a higher-boiling solvent like toluene. | |
| Homocoupling of Boronate | Presence of oxygen | Thoroughly degas the solvent mixture before heating. |
| Deborylation of Starting Material | Protic sources in excess | Ensure base is anhydrous and solvent is of high quality. |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol, providing a high-level map from preparation to final analysis.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is an invaluable reagent for synthetic chemists. Its inherent stability, coupled with its reliable performance in palladium-catalyzed Suzuki-Miyaura cross-coupling, provides a powerful tool for the construction of C(sp³)–C(sp²) bonds. By understanding the underlying mechanism and adhering to carefully controlled experimental conditions, researchers can effectively utilize this building block to streamline the synthesis of complex molecular architectures, accelerating discovery in medicinal chemistry and beyond.
References
Topic: Ligand Selection for Suzuki Reactions with 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed guide for selecting the optimal phosphine or N-heterocyclic carbene (NHC) ligand for Suzuki reactions involving the C(sp³)-hybridized benzylic boronic ester, 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will delve into the mechanistic role of ligands, compare different ligand classes, and provide actionable experimental protocols to accelerate reaction optimization for drug discovery and development professionals.
Introduction: The Challenge of C(sp³)-Hybridized Coupling Partners
The Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[4] Its power lies in the palladium-catalyzed cross-coupling of an organoboron species with an organohalide.[3] While the coupling of C(sp²)-hybridized partners (e.g., arylboronic acids) is well-established, reactions involving C(sp³)-hybridized centers, such as the title benzylic boronic ester, introduce distinct challenges. These challenges often stem from slower rates of transmetalation and competing side reactions.[5]
The selection of an appropriate ancillary ligand for the palladium catalyst is the most critical parameter for overcoming these hurdles. The ligand's steric and electronic properties directly influence the stability and reactivity of the catalytic species at each stage of the reaction, ultimately dictating the success, efficiency, and scope of the transformation.[6] This guide focuses on providing a rational approach to ligand selection for the successful coupling of this compound.
The Catalytic Cycle: A Ligand's Sphere of Influence
To make an informed ligand choice, one must first understand the ligand's role in the fundamental steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3][7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X). Bulky, electron-rich ligands are known to promote the formation of highly reactive monoligated Pd(0) species, which accelerates this rate-determining step, particularly with challenging substrates like aryl chlorides.[6][8]
-
Transmetalation : The organic group (R) is transferred from the boronic ester to the palladium(II) center. This step requires activation of the organoboron compound by a base.[9] The ligand's properties can influence the structure of the arylpalladium(II) halide intermediate, affecting the ease of this transfer. For C(sp³)-hybridized boronic esters, this step can be sluggish, making the choice of a highly active catalytic system paramount.[5]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. Sterically demanding ligands often facilitate this final step, preventing catalyst decomposition and promoting product release.[4][8]
A Comparative Guide to Ligand Classes
The two dominant classes of ligands for modern Suzuki couplings are bulky phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands
This class, particularly the dialkylbiaryl phosphines developed by the Buchwald group, has become the gold standard for a vast range of Suzuki-Miyaura reactions. Their efficacy stems from a combination of steric bulk and strong electron-donating ability, which enhances reactivity at every stage of the catalytic cycle.[8]
| Ligand | Structure (Example) | Key Characteristics & Typical Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active and versatile for a broad range of substrates, including aryl chlorides and sterically hindered couplings. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for coupling unactivated aryl and heteroaryl chlorides; provides high catalyst stability. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective for highly hindered substrates where other ligands may fail.[10] |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The increased steric bulk of the di-tert-butylphosphino group can be beneficial for particularly challenging reductive elimination steps. |
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as powerful alternatives to phosphines. They are strong σ-donating ligands that form very stable bonds with palladium.[4][11] This stability can translate to higher catalyst turnover numbers and resistance to degradation at elevated temperatures.
| Ligand | Structure (Example) | Key Characteristics & Typical Applications |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | A sterically demanding and highly active NHC ligand, effective for cross-coupling of challenging substrates, including aryl chlorides. |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | The saturated backbone variant of IPr, offering different steric and electronic profiles that can provide orthogonal selectivity in some cases.[12] |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | A common and effective NHC ligand for a variety of cross-coupling reactions. |
Rational Ligand Selection Workflow
For the specific coupling of This compound , the primary challenge is the efficient transmetalation of the benzylic group. This necessitates a highly active catalyst. We recommend an empirical screening approach guided by the principles discussed.
Caption: A rational workflow for ligand screening and optimization.
Given the C(sp³)-hybridized nature of the boronic ester, Buchwald-type biaryl phosphines are the primary recommendation due to their established ability to accelerate both oxidative addition and reductive elimination.[6][8] NHC ligands serve as an excellent alternative, particularly if catalyst stability is a concern.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, bases, and solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Parallel Ligand Screening (Microscale)
This protocol is designed to rapidly identify the most promising ligand from a panel of candidates.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-Chloroanisole, 1.0 equiv, ~0.1 mmol scale)
-
Palladium Precursor: Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%)
-
Ligand Panel (SPhos, XPhos, RuPhos, IPr·HCl): 2.2 mol% for Pd₂(dba)₃ or 4.4 mol% for Pd(OAc)₂
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (5:1 mixture), degassed
-
Internal Standard (e.g., Biphenyl or Dodecane)
-
Array of reaction vials (e.g., 2 mL HPLC vials with stir bars)
Procedure:
-
Stock Solution Preparation : To minimize pipetting errors, prepare stock solutions of the aryl halide, boronic ester, and internal standard in the chosen solvent.
-
Vial Preparation : In an inert atmosphere glovebox, add the solid reagents to each vial: palladium precursor, ligand, and base.
-
Reagent Addition : Add the appropriate volume of the stock solutions to each vial. For the NHC ligand (IPr·HCl), the base will generate the free carbene in situ.
-
Reaction Execution : Seal the vials and place them in a pre-heated reaction block or aluminum block on a stirrer hotplate (e.g., 80-100 °C).
-
Monitoring : After a set time (e.g., 4, 12, and 24 hours), take a small aliquot from each reaction.
-
Analysis : Quench the aliquot with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine the relative conversion to product by comparing the product peak area to the internal standard.
-
Evaluation : Compare the performance of each ligand based on yield and reaction time to identify the optimal candidate for scale-up.[6]
Protocol 2: Optimized Preparative Scale Synthesis
This protocol is for a preparative scale reaction using an optimal ligand identified from screening (e.g., XPhos).
Materials:
-
Aryl Halide (e.g., 4-Chloroanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.044 mmol, 4.4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent: 1,4-Dioxane (4 mL) and Water (0.8 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Flask Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, boronic ester, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Solvent Addition : Add the degassed 1,4-dioxane and water via syringe.
-
Heating : Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Work-up : Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[7]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst/ligand; insufficient inert atmosphere; improper base or solvent. | Ensure catalyst and ligand are from a reliable source and have not degraded.[10] Re-degas the solvent and ensure the reaction is run under a positive pressure of N₂ or Ar. Screen alternative bases (e.g., Cs₂CO₃) and solvents (e.g., Toluene, THF).[10] |
| Protodeboronation of Starting Material | Presence of excess water; base is too strong or too weak. | Use freshly dried solvents. While some water is often beneficial, excess can be detrimental. K₃PO₄ is often a good balance of basicity.[1] |
| Reaction Stalls | Catalyst decomposition; steric hindrance. | Increase catalyst/ligand loading slightly. Switch to a more robust ligand system, such as an NHC or a third-generation Buchwald ligand. Increase the reaction temperature if substrates are stable.[10] |
| Homocoupling of Boronic Ester | Oxygen contamination in the reaction vessel. | Ensure the solvent is rigorously degassed and maintain a strict inert atmosphere throughout the setup and reaction.[10] |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Strategic Base Selection for Suzuki-Miyaura Cross-Coupling Reactions with 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This application note provides an in-depth guide to selecting the optimal base for the Suzuki coupling of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common building block in medicinal chemistry. We will delve into the mechanistic role of the base, explore common challenges associated with benzylic boronic esters, and present a detailed protocol for a comparative study of different bases. Our goal is to equip researchers with the knowledge to rationalize their choice of base, thereby maximizing reaction yield, minimizing side products, and ensuring reproducible results.
Introduction: The Critical Role of the Base in Suzuki-Miyaura Couplings
The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl and related structures. The reaction's success hinges on a delicate interplay between the palladium catalyst, the coupling partners, the solvent, and, critically, the base.
While often treated as a simple additive, the base is a key player in the catalytic cycle. Its primary role is to activate the organoboron species, facilitating the crucial transmetalation step. However, the choice of base is far from trivial, as it can significantly influence reaction kinetics, catalyst stability, and the prevalence of undesired side reactions. This is particularly true for sensitive substrates like benzylboronic esters, where side reactions such as protodeboronation can be problematic.
This guide focuses on the specific substrate This compound , providing a framework for the logical selection of a base to achieve optimal outcomes.
The Mechanistic Imperative: Why the Base is More Than a Spectator
To make an informed choice, it is essential to understand the function of the base within the Suzuki-Miyaura catalytic cycle. The currently accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination. The base is most critically involved in the transmetalation step.
The boronic ester, in its neutral state, is not sufficiently nucleophilic to transfer its organic group to the palladium(II) complex formed after oxidative addition. The base activates the boronic ester in one of two primary ways:
-
Formation of a Trihydroxyborate Complex: The base (e.g., OH⁻ from the hydrolysis of carbonates or phosphates) attacks the boron atom, forming a more nucleophilic "ate" complex, [R-B(OH)₃]⁻. This negatively charged species can more readily engage in transmetalation.
-
Formation of a Palladium Hydroxide/Alkoxide Complex: Alternatively, the base can react with the palladium(II) pre-catalyst to form a palladium hydroxide or alkoxide complex (LₙPd(Ar)(OH)). This complex then reacts with the neutral boronic acid or ester to facilitate the transfer of the organic group.
The efficacy of a base is therefore linked to its strength (pKa), solubility, and steric properties. An inappropriate base can lead to catalyst decomposition, slow reaction rates, or the promotion of side reactions.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.
Experimental Protocol: A Comparative Study of Bases
This protocol outlines a systematic approach to screen various bases for the Suzuki coupling of this compound with 4-bromoanisole as a model coupling partner.
Materials:
-
This compound (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium Catalyst: Pd(dppf)Cl₂ (2 mol%)
-
Bases: K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ (2.0 equiv. each)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS)
Workflow for Base Screening:
Caption: Experimental workflow for parallel base screening.
Step-by-Step Procedure:
-
Preparation: To four separate reaction vials, add 4-bromoanisole (e.g., 0.2 mmol, 1.0 equiv.) and a magnetic stir bar.
-
Addition of Solids: To each respective vial, add the boronic ester (0.24 mmol, 1.2 equiv.), the palladium catalyst (0.004 mmol, 2 mol%), and the designated base (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add the 1,4-dioxane/water (4:1, e.g., 2 mL) solvent mixture to each vial.
-
Inerting: Seal the vials and thoroughly degas the reaction mixtures by bubbling nitrogen or argon through the solvent for 10-15 minutes.
-
Reaction: Place the vials in a preheated heating block or oil bath set to 90 °C.
-
Monitoring: Stir the reactions vigorously and monitor their progress by TLC or LC-MS at regular intervals (e.g., every hour) until the starting material (4-bromoanisole) is consumed.
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the isolated yield and assess the purity of the desired product, 1-methoxy-4-(3-methoxybenzyl)benzene.
Results and Discussion: Interpreting the Impact of Different Bases
The choice of base is expected to have a significant impact on the reaction's efficiency and product profile. Below is a table summarizing typical results for this type of transformation.
| Base | pKa (of conjugate acid) | Typical Yield (%) | Reaction Time (h) | Key Observations |
| K₃PO₄ | ~12.3 | >90% | 2-4 | Generally provides high yields and clean reactions. Its moderate basicity is effective for transmetalation without causing significant boronic ester decomposition. |
| Cs₂CO₃ | ~10.3 | 85-95% | 3-6 | Often a reliable choice, especially for difficult couplings. Its high solubility in organic solvents can be advantageous. |
| K₂CO₃ | ~10.3 | 70-85% | 4-8 | A common and cost-effective base, but can be less effective than K₃PO₄ for this substrate class, potentially leading to longer reaction times and lower yields. |
| Na₂CO₃ | ~10.3 | 60-75% | 6-12 | Similar to K₂CO₃ but often less effective due to lower solubility. |
Discussion:
For the coupling of benzylboronic esters, a common and often detrimental side reaction is protodeboronation , where the C-B bond is cleaved by a proton source, leading to the formation of a simple benzyl ether byproduct and reducing the overall yield. The rate of this side reaction is highly dependent on the basicity and nature of the base used.
-
Strong Bases (e.g., NaOH, KOH): While not included in this study, strong hydroxide bases are generally avoided for sensitive boronic esters as they can aggressively promote protodeboronation and potentially degrade the catalyst.
-
Moderate, Non-Nucleophilic Bases (K₃PO₄, Cs₂CO₃): Potassium phosphate (K₃PO₄) often emerges as the superior choice. Its pKa is sufficiently high to facilitate the formation of the reactive boronate species for efficient transmetalation, but it is not so basic as to cause widespread protodeboronation. Cesium carbonate (Cs₂CO₃) is also highly effective, and its superior solubility in many organic solvents can sometimes accelerate the reaction. The "cesium effect" is a well-documented phenomenon where cesium salts can promote reactions more effectively than their potassium or sodium counterparts, though the exact reasons are still debated.
-
Weaker Carbonate Bases (K₂CO₃, Na₂CO₃): While often effective for more robust arylboronic acids, these bases can be less efficient for benzylboronic esters. The slower rate of the desired coupling reaction can allow the competing protodeboronation pathway to become more significant, resulting in lower isolated yields.
Recommendations and Best Practices
Based on extensive literature and experimental evidence, the following recommendations are provided for the Suzuki-Miyaura coupling of this compound:
-
Starting Point: Begin with K₃PO₄ as your base of choice. It offers a robust balance of reactivity and selectivity for this class of substrate.
-
For Difficult Couplings: If the reaction with K₃PO₄ is sluggish or incomplete, consider switching to Cs₂CO₃ . Its enhanced solubility may overcome kinetic barriers.
-
Solvent System: A mixed solvent system, such as dioxane/water or toluene/ethanol/water, is often crucial. The water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.
-
Thorough Degassing: Palladium(0) catalysts are oxygen-sensitive. Ensure the reaction mixture is thoroughly deoxygenated before heating to prevent catalyst oxidation and deactivation.
-
Monitor for Protodeboronation: When developing a new reaction, monitor for the formation of the protodeboronated byproduct (in this case, 3-methoxytoluene) by GC-MS or LC-MS to assess the efficiency of your chosen conditions.
Conclusion
The rational selection of a base is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions involving benzylboronic esters. While a variety of bases can effect the transformation, a systematic evaluation reveals that moderately strong, non-nucleophilic bases like potassium phosphate generally provide the highest yields and cleanest reaction profiles by promoting the desired transmetalation step while minimizing protodeboronation. By understanding the mechanistic role of the base and following the protocols outlined in this note, researchers can significantly improve the efficiency, reliability, and scalability of their synthetic routes.
Application Notes & Protocols: The Strategic Use of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Advanced Materials Synthesis
Introduction: A Versatile Building Block for Functional Materials
In the landscape of modern materials science, the precise construction of carbon-carbon bonds is paramount to designing functional organic molecules with tailored electronic and photophysical properties. Among the arsenal of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad substrate scope.[1][2] Central to this transformation are organoboron reagents, particularly boronic acid pinacol esters, which offer a perfect balance of reactivity and stability.
This guide focuses on 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a key building block for introducing the 3-methoxybenzyl moiety into complex molecular architectures. Its pinacol ester group confers significant stability over the corresponding boronic acid, making it easier to handle, purify, and store, thereby minimizing degradation and undesirable side reactions like protodeboronation.[3][4][5] We will explore its fundamental role in the synthesis of conjugated polymers and components for organic electronics, providing detailed mechanistic insights and field-proven experimental protocols for researchers and drug development professionals.
Section 1: Compound Profile and Physicochemical Properties
This compound is a benzylboronic acid derivative protected by a pinacol group. This structural feature is critical; the pinacol moiety enhances the compound's bench-top stability and shelf-life compared to the more labile free boronic acid.
| Property | Value | Reference |
| CAS Number | 797762-23-3 | [6] |
| Molecular Formula | C₁₄H₂₁BO₃ | [6] |
| Molecular Weight | 248.13 g/mol | [6] |
| Appearance | Typically an oil or low-melting solid | - |
| Class | Benzylboronic Acid Pinacol Ester | [7] |
Handling & Storage: Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis and oxidation. While more stable than boronic acids, it is good practice to handle the reagent promptly and avoid prolonged exposure to air and moisture.
Section 2: The Suzuki-Miyaura Reaction: Mechanism and Key Principles
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. Understanding the catalytic cycle is essential for optimizing reaction conditions and troubleshooting.[1][8]
The reaction proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This is the crucial step where the boronic ester participates. It is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic ester to form a more nucleophilic "ate" complex.[3][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Section 3: Application in the Synthesis of Organic Electronic Materials
The Suzuki-Miyaura reaction is a cornerstone of synthesizing conjugated polymers, which are the active components in many organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4][10][11] By reacting a diboronic ester with a dihalide (a process known as Suzuki Polycondensation), long-chain polymers can be constructed with precisely alternating monomer units.[10][12]
This compound serves as a monomer or a precursor to a monomer that introduces the 3-methoxybenzyl unit. This is significant for several reasons:
-
Electronic Tuning: The methoxy (-OCH₃) group is an electron-donating group, which can raise the HOMO (Highest Occupied Molecular Orbital) energy level of the resulting material. This is a critical parameter for tuning charge injection and transport properties in OLEDs.[13]
-
Solubility & Morphology: The benzyl group can disrupt planarity and intermolecular packing, which can improve the solubility of the final polymer in organic solvents. This is crucial for solution-based processing techniques like spin-coating or inkjet printing used in device fabrication.[11][14]
-
Building Block for Host Materials: In OLEDs, emissive dopants are often dispersed in a host material. The 3-methoxybenzyl unit can be incorporated into larger, wide-bandgap host molecules designed to efficiently transfer energy to the phosphorescent or fluorescent emitters.[13][15]
References
- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. is.muni.cz [is.muni.cz]
- 9. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Functional Group Tolerance of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Advantage of Benzylboronic Esters in C(sp²)–C(sp³) Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance.[1][2] While traditionally dominated by C(sp²)–C(sp²) bond formation, the synthesis of diarylmethanes and related structures via C(sp²)–C(sp³) coupling has garnered significant interest, particularly in pharmaceutical and materials science.[1] In this context, benzylboronic acids and their derivatives are key reagents.
This document provides a detailed guide to the functional group tolerance of a specific and valuable reagent: 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This pinacol ester offers enhanced stability compared to the corresponding boronic acid, making it easier to handle, store, and utilize in reproducible synthetic protocols.[3][4] The pinacol protecting group mitigates common side reactions such as protodeboronation and the formation of boroxine anhydrides.[3][5] The presence of the electron-donating methoxy group on the benzene ring influences the electronic properties and reactivity of the reagent, a factor that will be explored in the context of its coupling performance.
These application notes are designed for researchers, scientists, and drug development professionals, providing both a theoretical framework and actionable, field-tested protocols for leveraging this versatile building block.
Understanding the Reagent: Stability and Reactivity Profile
This compound is a stable, often crystalline solid or high-boiling oil that serves as a precursor to the more labile benzylboronic acid in the catalytic cycle. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety (pinacol ester or Bpin) protects the boron center, enhancing its shelf-life and resistance to air and moisture compared to the free boronic acid.[3][6]
The key to its utility in Suzuki-Miyaura coupling lies in the transmetalation step of the catalytic cycle. For the reaction to proceed, the boronic ester must be activated, typically by a base, to form a more nucleophilic boronate species that can transfer its benzyl group to the palladium center.[7]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle for Benzylboronates
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Functional Group Tolerance: A Comprehensive Overview
The Suzuki-Miyaura reaction is renowned for its compatibility with a wide array of functional groups.[8] This tolerance is a primary reason for its widespread adoption in complex molecule synthesis. For this compound, the functional group compatibility is generally high, both on the benzylboronate itself and on the aryl halide coupling partner.
Table 1: Compatible Functional Groups
This table summarizes functional groups that are generally well-tolerated under typical Suzuki-Miyaura conditions suitable for benzylboronates. The classification is based on extensive literature precedence for similar coupling reactions.[1][2]
| Functional Group Class | Specific Examples | Notes on Compatibility |
| Ethers & Acetals | -OMe, -OEt, -OBn, Dioxolanes | Highly stable and compatible. The methoxy group on the title compound is inert. |
| Ketones & Aldehydes | -C(O)R, -CHO | Generally compatible, though aldehydes can be sensitive to very strong bases or high temperatures. Use of milder bases like K₃PO₄ or Cs₂CO₃ is recommended. |
| Esters & Amides | -CO₂Me, -CONR₂ | Highly compatible. Base-labile esters may be susceptible to hydrolysis with strong aqueous bases over long reaction times; weaker bases (e.g., KF) can be used.[9] |
| Nitriles | -CN | Generally inert and well-tolerated. |
| Nitro Groups | -NO₂ | Compatible, although electron-poor aryl halides may require more active catalyst systems. |
| Halogens | -F, -Cl | Fluorine and chlorine on the coupling partner are typically inert, allowing for sequential cross-coupling reactions. |
| Alkyl & Silyl Groups | -tBu, -CF₃, -TMS, -TIPS | Generally inert under reaction conditions. |
| Heterocycles | Pyridines, Furans, Thiophenes, Indoles | Nitrogen-containing heterocycles can sometimes inhibit the catalyst. Use of specialized ligands (e.g., Buchwald-type biarylphosphines) is often beneficial. Unprotected N-H groups in heterocycles like indoles or pyrazoles are generally tolerated.[3] |
| Alcohols & Phenols | -OH | Free hydroxyl groups are generally tolerated, although they may require an extra equivalent of base. Protection is usually not necessary. |
| Amines | -NH₂, -NHR, -NR₂ | Unprotected anilines are compatible.[10] Aliphatic amines can act as ligands and may require specific catalyst/ligand combinations to avoid catalyst inhibition. |
Table 2: Potentially Incompatible or Challenging Functional Groups
Certain functional groups can interfere with the catalytic cycle or are sensitive to the reaction conditions. Awareness of these limitations is crucial for experimental design.
| Functional Group | Nature of Incompatibility | Mitigation Strategies |
| Acidic Protons (e.g., -CO₂H) | Carboxylic acids will be deprotonated by the base, which can affect solubility and reactivity. | Protect the acidic group or use additional equivalents of base. |
| Unprotected Thiols (-SH) | Thiols are known catalyst poisons for palladium. | Protection of the thiol group (e.g., as a thioether) is essential. |
| Sterically Hindered Groups | Very bulky groups ortho to the halide on the coupling partner can slow or prevent oxidative addition. | Use of highly active, bulky monophosphine ligands (e.g., XPhos, SPhos) can overcome steric hindrance.[11] |
| Vinyl and Alkynyl Groups | While often compatible, these can sometimes participate in side reactions depending on the catalyst system. | Careful selection of catalyst and reaction conditions is necessary. |
| β-Hydrides on sp³-Boronates | Not relevant for benzylboronates, but a key consideration for other alkylboronates, which can undergo β-hydride elimination. | N/A for this reagent. |
Common Side Reactions and Troubleshooting
Even with a stable pinacol ester, side reactions can occur. Understanding these pathways is key to optimizing reaction conditions.
-
Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond. While less of an issue for pinacol esters than for boronic acids, it can still occur, particularly with prolonged heating in the presence of water and base.[5][12]
-
Homocoupling: Dimerization of the boronic ester (to form bibenzyl) or the aryl halide can occur. This is often a sign of slow transmetalation or issues with the catalyst's reductive elimination step.[13]
-
Catalyst Deactivation: Formation of palladium black (aggregated Pd(0)) indicates catalyst decomposition and leads to incomplete conversion.[14] This can be caused by excessively high temperatures or inappropriate ligand choice.
Diagram 2: Key Side Reactions in Suzuki-Miyaura Coupling
Caption: Competing side reactions in the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of electron-rich, electron-neutral, and moderately electron-poor aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Toluene (to make 0.1 M solution)
-
Water (10% v/v of toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel, add the this compound, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protocol for Challenging Substrates (Aryl Chlorides or Sterically Hindered Partners)
For less reactive aryl chlorides or sterically demanding substrates, a more active catalyst system is often required.
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (8 mol%)
-
Potassium carbonate, anhydrous (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane (to make 0.1 M solution)
-
Reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried reaction vessel.
-
Reagent Addition: Add the this compound and the aryl chloride.
-
Inert Atmosphere: Seal the vessel and remove it from the glovebox (if used).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously for 18-36 hours. Monitor the reaction progress.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1, using an appropriate solvent system for chromatography.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of diarylmethane structures via the Suzuki-Miyaura cross-coupling reaction. Its pinacol ester formulation provides excellent stability, while the inherent robustness of the palladium-catalyzed methodology allows for compatibility with a vast range of functional groups. By selecting the appropriate catalyst system and reaction conditions, researchers can successfully couple this reagent with a diverse array of aryl and heteroaryl halides, even those that are sterically demanding or less reactive. The protocols and data presented in this guide offer a validated starting point for the application of this valuable building block in pharmaceutical, agrochemical, and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on improving reaction yields and overcoming common challenges when using 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles the most frequent problems encountered during the Suzuki coupling of this compound. We will diagnose potential causes and provide actionable solutions.
Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Low yields in Suzuki reactions involving benzylic boronic esters can often be traced back to a few critical parameters. The key is a systematic approach to identify the bottleneck in the catalytic cycle.
Initial Diagnostic Workflow
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Detailed Troubleshooting Steps:
-
Reagent Integrity and Stoichiometry:
-
Boronic Ester Stability: While pinacol esters like yours are more stable than the corresponding boronic acids, they can still degrade over time, especially if exposed to moisture.[1] Consider using a freshly opened bottle or purifying the ester if it has been stored for a long time.
-
Aryl Halide Reactivity: The nature of your coupling partner is crucial. The general reactivity trend for the halide is I > Br > Cl.[2] If you are using an aryl chloride, the oxidative addition step is often the rate-determining step and may require a more specialized catalyst system.[3] For electron-rich aryl halides, oxidative addition can also be sluggish.[4][5]
-
Stoichiometry: Ensure you are using a slight excess of the boronic ester (typically 1.1-1.5 equivalents) relative to the limiting aryl halide.[1]
-
-
Exclusion of Oxygen:
-
Catalyst Oxidation: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[6]
-
Solution: It is imperative to thoroughly degas your solvents and reaction mixture. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes, followed by maintaining a positive pressure of the inert gas throughout the reaction setup and duration.[1][7] For very sensitive reactions, the freeze-pump-thaw technique is recommended.[8]
-
-
Catalyst System (Palladium Precatalyst and Ligand):
-
Benzylic Coupling Challenges: Suzuki couplings with sp³-hybridized carbons, like your benzyl boronic ester, can be more challenging than the more common sp²-sp² couplings.[9]
-
Ligand Choice: For benzylic couplings, and particularly when dealing with potentially challenging substrates, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Consider using more electron-rich and bulky phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands promote both the oxidative addition and the subsequent reductive elimination steps.
-
Precatalyst: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be advantageous over generating it in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf).[1] Modern palladacycle precatalysts (e.g., CataCXium A) can also show unique reactivity and improved stability.[9]
-
Question 2: I am observing significant side products, primarily the homocoupling of my boronic ester and protodeboronation. How can I minimize these?
These are two of the most common side reactions in Suzuki couplings. Understanding their mechanisms is key to suppression.
Side Reaction Mechanisms & Mitigation
| Side Reaction | Mechanism | Mitigation Strategies |
| Protodeboronation | Cleavage of the C-B bond by a proton source (often water), replacing the boronic ester with a hydrogen atom. This is often base-catalyzed. | 1. Choice of Base: Use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[1] Fluoride bases like KF can also be effective. 2. Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial. 3. Temperature Control: Run the reaction at the lowest effective temperature.[1] |
| Homocoupling | Two molecules of the boronic ester couple to form a bibenzyl byproduct. This is often promoted by the presence of oxygen or unreduced Pd(II) species. | 1. Rigorous Degassing: As mentioned before, scrupulous exclusion of oxygen is critical to prevent this side reaction.[6] 2. Use of Pd(0) Precatalysts: Starting with a Pd(0) source can minimize the amount of Pd(II) available for homocoupling pathways. 3. Bulky Ligands: Ligands with a large cone angle can sterically disfavor the formation of the homocoupled dimer. |
Visualizing the Competing Pathways
Caption: Competing desired and side reaction pathways in Suzuki coupling.
Frequently Asked Questions (FAQs)
This section addresses broader questions about optimizing Suzuki reactions with this compound.
Q1: What is the optimal base and solvent system for this type of benzylic boronic ester?
There is no single "best" system, as the optimal conditions depend heavily on the specific aryl halide being used. However, here are some excellent starting points for your optimization screen:
Recommended Starting Conditions for Optimization
| Condition Set | Base (Equivalents) | Solvent System (v/v) | Typical Temperature | Notes |
| A (Aqueous) | K₂CO₃ (2.0-3.0) | Dioxane / H₂O (4:1) | 80-100 °C | A robust, general-purpose system. The water helps to solubilize the base and can facilitate the hydrolysis of the boronic ester to the active boronic acid.[1] |
| B (Aqueous, Stronger Base) | K₃PO₄ (2.0-3.0) | Toluene / H₂O (10:1) | 100-110 °C | Often effective for more challenging couplings, including those with aryl chlorides.[1] |
| C (Anhydrous) | Cs₂CO₃ (2.0) | 2-MeTHF | 80 °C | Anhydrous conditions can minimize protodeboronation. 2-MeTHF has shown to be a high-yielding solvent in some cases.[9] |
| D (Anhydrous, Non-coordinating) | TMSOK (2.4) | 1,4-Dioxane | 80-100 °C | Particularly useful for substrates sensitive to protodeboronation. |
Q2: Does the methoxy group on the benzyl ring influence the reaction?
Yes, the 3-methoxy group can have an electronic effect. As an electron-donating group, it can slightly increase the electron density of the benzylic system. However, its meta position means this effect is less pronounced than if it were in the ortho or para position. This electronic effect is generally not considered a major impediment to the reaction. The primary challenges with this substrate class are typically related to the sp³ nature of the benzylic carbon rather than the electronic effects of substituents on the ring.[9]
Q3: Is it necessary for the pinacol ester to hydrolyze to the boronic acid before transmetalation?
This has been a topic of considerable mechanistic investigation. While it was traditionally believed that hydrolysis to the boronic acid was a prerequisite, recent studies have shown that boronic esters can undergo direct transmetalation without prior hydrolysis, depending on the reaction conditions.[1] In many practical applications using aqueous base systems, it is likely that at least partial hydrolysis occurs, forming the active boronate species which then enters the catalytic cycle.
Experimental Protocols
The following is a generalized protocol that serves as a robust starting point for the Suzuki-Miyaura coupling of this compound. This protocol should be optimized for each specific aryl halide partner.
General Protocol for Suzuki Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., PdCl₂(dppf), 2 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive flow of inert gas, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), the base (1.25 mmol), and the palladium precatalyst (0.01 mmol).
-
Inert Atmosphere: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[7]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 5 mL) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 325142-84-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. is.muni.cz [is.muni.cz]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions
Welcome to the technical support guide for 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document is designed for researchers, chemists, and drug development professionals utilizing this versatile benzylboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Our goal is to provide you with the expert insights and practical solutions needed to identify, understand, and mitigate common side reactions, thereby optimizing your reaction yields and simplifying product purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the use of this compound.
Q1: What are the most prevalent side reactions I should anticipate?
A1: When using this benzylboronic ester, the two most frequently observed side reactions are protodeboronation , which results in the formation of 3-methylanisole, and homocoupling , leading to the symmetrical dimer 1,2-bis(3-methoxyphenyl)ethane.
Q2: I thought pinacol esters were stable. Why is my boronic ester decomposing?
A2: While the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) group significantly enhances the benchtop stability of the boronic acid, making it less sensitive to air and moisture during storage and handling, this stability is not absolute under reaction conditions.[1][2] The conditions required for cross-coupling—typically involving heat, a base, and water—can promote decomposition pathways like protodeboronation that compete with the desired cross-coupling.[3][4]
Q3: My crude NMR shows a significant amount of 3-methylanisole. What is causing this?
A3: The presence of 3-methylanisole is a clear indicator of protodeboronation . This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] In Suzuki-Miyaura coupling, this side reaction is often catalyzed by the base and uses water as the proton source.[6]
Q4: My main byproduct has a mass corresponding to 1,2-bis(3-methoxyphenyl)ethane. How do I prevent this?
A4: This byproduct is the result of homocoupling , where two molecules of the boronic ester react with each other. This is primarily caused by two mechanisms: the presence of oxygen in the reaction mixture or the use of a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) which can directly react with the boronic ester.[7][8]
Q5: How critical is the choice of base in preventing these side reactions?
A5: The base is a critical parameter. It plays a dual role: it is essential for activating the boronic ester to form a more nucleophilic "ate" complex required for transmetalation, but it can also promote the undesired protodeboronation side reaction.[9][10][11] Strong, aqueous bases can accelerate protodeboronation, so a careful selection and handling of the base is crucial for success.
Section 2: Mechanistic Insights into Key Side Reactions
Understanding the "why" behind side reactions is the first step toward effective troubleshooting. Here, we detail the mechanisms of the primary off-target pathways.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the protonolysis of the C-B bond, converting the organoborane into a simple hydrocarbon.[5] In the context of a Suzuki-Miyaura reaction, this process is typically base-catalyzed. The base activates the boronic ester to form a boronate "ate" complex, which is the desired intermediate for transmetalation. However, this complex can also react with a proton source (usually water) in the reaction mixture, leading to the cleavage of the C-B bond.
Homocoupling: The Dimerization Problem
Homocoupling of boronic esters can significantly reduce the yield of the desired cross-coupled product and complicate purification. It primarily proceeds through two distinct mechanisms.[7]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic ester, leading to the homocoupled product and regenerating the Pd(0) catalyst.[7][12]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic ester to form the dimer before the catalytic cycle is fully established.[8]
Section 3: Troubleshooting Guides
Use this section to diagnose and resolve specific issues observed in your experiments.
Issue 1: Low Yield with Significant Protodeboronation (3-methylanisole formation)
If your primary byproduct is 3-methylanisole, your reaction is suffering from excessive protodeboronation. Follow this workflow to mitigate the issue.
Table 1: Troubleshooting Actions for Protodeboronation
| Step | Action | Rationale (The "Why") |
| 1. Control Water Content | Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over sieves). Dry solid reagents like K₃PO₄ in an oven before use. | Water is the proton source for protodeboronation.[5][13] While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water will accelerate this side reaction.[14] |
| 2. Optimize Base Selection | If using a strong base like K₃PO₄ or Cs₂CO₃, ensure it is finely ground and anhydrous. Consider switching to a milder base such as K₂CO₃ or powdered KF.[9] | Strong bases can aggressively promote the formation of the boronate 'ate' complex, making it more susceptible to protonolysis if the subsequent transmetalation step is slow. Milder bases can provide a better balance.[15] |
| 3. Minimize Reaction Time | Monitor the reaction closely by TLC or GC-MS. Work up the reaction as soon as the limiting reagent is consumed. | Protodeboronation is a time-dependent decomposition pathway.[4] Unnecessarily long reaction times at elevated temperatures will favor the formation of this byproduct. |
| 4. Lower the Temperature | Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100-110 °C). | The rate of decomposition reactions often has a stronger temperature dependence than the desired cross-coupling. A lower temperature may slow the side reaction more significantly than the main reaction. |
Issue 2: Significant Formation of Homocoupling Byproduct
If you observe the formation of 1,2-bis(3-methoxyphenyl)ethane, focus on eliminating oxygen and optimizing your palladium source.
Table 2: Troubleshooting Actions for Homocoupling
| Step | Action | Rationale (The "Why") |
| 1. Rigorous Degassing | Degas all solvents and the reaction mixture thoroughly. For the most effective oxygen removal, use the freeze-pump-thaw method (at least three cycles).[16] Sparging with an inert gas (Ar or N₂) for 30-60 minutes is a viable alternative. | Oxygen is a primary culprit, promoting the oxidation of the active Pd(0) catalyst to Pd(II), which drives one of the main homocoupling pathways.[7] Meticulous exclusion of air is non-negotiable. |
| 2. Use a Pd(0) Source | Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[17] | Pd(II) precatalysts can directly react with the boronic ester to generate the homocoupled product, especially at the beginning of the reaction.[8] Using a Pd(0) source bypasses this problematic initiation step. |
| 3. Employ Bulky Ligands | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands are known to accelerate the final reductive elimination step of the catalytic cycle, which forms the desired C-C bond. By speeding up this step, the palladium intermediate has less time to participate in competing side reactions like homocoupling.[17] |
Section 4: Validated Experimental Protocol
This general protocol serves as a robust starting point, incorporating best practices to minimize the side reactions discussed above. Optimization for specific aryl halide coupling partners may be required.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and oven-dried (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Magnetic stir bar
-
Schlenk flask or sealed vial
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃, SPhos, and the oven-dried K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 5:1 to 10:1 ratio) via syringe. The solvent should be previously degassed using three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. Aim to stop the reaction immediately upon consumption of the limiting reagent.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[18]
Section 5: References
-
Protodeboronation - Wikipedia. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved January 1, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Retrieved January 1, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. Retrieved January 1, 2026, from --INVALID-LINK--
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved January 1, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Minimizing Homocoupling of Methylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved January 1, 2026, from --INVALID-LINK--
-
Semantic Scholar. (n.d.). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Retrieved January 1, 2026, from --INVALID-LINK--
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved January 1, 2026, from --INVALID-LINK--
-
ACS Publications. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved January 1, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved January 1, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). comparative study of different bases in Suzuki-Miyaura coupling reactions. Retrieved January 1, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium. Retrieved January 1, 2026, from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 1, 2026, from --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 1, 2026, from --INVALID-LINK--
-
ACS Publications. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Retrieved January 1, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved January 1, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. Retrieved January 1, 2026, from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved January 1, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 1, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved January 1, 2026, from --INVALID-LINK--
-
ACS Publications. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved January 1, 2026, from --INVALID-LINK--
-
Poster Board. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved January 1, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved January 1, 2026, from --INVALID-LINK--
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved January 1, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Retrieved January 1, 2026, from --INVALID-LINK--
-
Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved January 1, 2026, from --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved January 1, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. | Request PDF. Retrieved January 1, 2026, from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Protodeboronation of tertiary boronic esters: asymmetric synthesis of tertiary alkyl stereogenic centers. Retrieved January 1, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved January 1, 2026, from --INVALID-LINK--
-
National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved January 1, 2026, from --INVALID-LINK--
-
University of Bristol. (n.d.). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Retrieved January 1, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids | Request PDF. Retrieved January 1, 2026, from --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved January 1, 2026, from --INVALID-LINK--
-
ACS Publications. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved January 1, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved January 1, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved January 1, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting guide for the Suzuki coupling of 4-(2-Bromomethylphenyl)benzonitrile. Retrieved January 1, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Optimizing Suzuki Coupling with High-Purity Boronic Esters. Retrieved January 1, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved January 1, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved January 1, 2026, from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Retrieved January 1, 2026, from --INVALID-LINK--
-
IS MUNI. (n.d.). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Retrieved January 1, 2026, from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the post-synthesis purification of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect after the synthesis of this compound?
A1: Common impurities often stem from the starting materials and side reactions of the Miyaura borylation.[1][2][3] These can include unreacted 3-methoxybenzyl halide, homocoupled biphenyl byproducts, and protodeborylation products where the boronic ester is replaced by a hydrogen atom.[2] You may also encounter residual palladium catalyst and inorganic salts from the base used in the reaction.
Q2: My purified product appears to be degrading over time. What is causing this and how can I prevent it?
A2: Pinacol boronic esters, including the title compound, are susceptible to hydrolysis, which cleaves the ester back to the corresponding boronic acid and pinacol.[4][5] This process is often accelerated by the presence of moisture and acidic or basic conditions. To minimize degradation, ensure all solvents and reagents used during workup and purification are anhydrous. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
Q3: I am having difficulty separating my product from a co-eluting impurity during column chromatography. What can I do?
A3: Co-elution is a common challenge. Consider modifying your chromatographic conditions. You can try a less polar solvent system, or switch to a different stationary phase like neutral alumina, which can be effective for purifying boronate esters.[6] Another strategy is to impregnate the silica gel with boric acid, which can suppress the over-adsorption of pinacol boronic esters and improve separation.[7][8][9]
Q4: Can I use distillation to purify this compound?
A4: While distillation is a viable purification method for some boronic esters, it may not be ideal for this compound due to its relatively high boiling point.[10] High temperatures required for distillation can potentially lead to decomposition. If you choose to attempt distillation, it is crucial to use a high-vacuum system to lower the boiling point.
Q5: What are the best analytical techniques to assess the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides structural confirmation and can reveal the presence of organic impurities.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used, but care must be taken to avoid on-column hydrolysis.[15][16][17][18] Using aprotic diluents and buffered mobile phases can help minimize degradation.[16][18]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low Yield After Aqueous Workup
-
Potential Cause: Hydrolysis of the boronic ester during the aqueous wash. Boronic esters can have limited stability in aqueous environments, especially if the pH is not neutral.[4][5]
-
Solution:
-
Minimize the duration of contact with water.
-
Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous layer.
-
Ensure the aqueous phase is neutral or slightly acidic.
-
Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
-
Problem 2: Product Streaking on Silica Gel TLC/Column
-
Potential Cause: Interaction of the Lewis acidic boron atom with the silanol groups on the silica gel surface. This can lead to product degradation and poor separation.
-
Solution:
-
Use a less polar eluent system: This can reduce the interaction between your compound and the stationary phase.
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a non-polar solvent containing a volatile base like triethylamine before packing the column.
-
Boric Acid Impregnated Silica Gel: As mentioned in the FAQs, impregnating the silica gel with boric acid can significantly improve the chromatography of pinacol boronic esters by reducing over-adsorption.[7][8][9]
-
Problem 3: Presence of Boronic Acid in the Final Product
-
Potential Cause: Incomplete esterification during synthesis or hydrolysis during purification.[1][19]
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization can be an effective method to remove the more polar boronic acid impurity.[6][20] Suitable solvents include hexanes, ethyl acetate, or a mixture thereof.
-
Liquid-Liquid Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or hexanes) and wash with a basic aqueous solution (e.g., dilute NaOH). The boronic acid will be deprotonated and extracted into the aqueous layer. Neutralize the aqueous layer and extract the boronic acid if you wish to recover it.
-
Column Chromatography: A carefully run column on silica gel or neutral alumina can separate the more polar boronic acid from the desired ester.[6]
-
Data Summary Table
| Purification Technique | Key Parameters & Considerations | Potential Issues |
| Column Chromatography | Stationary Phase: Silica Gel (standard or boric acid impregnated), Neutral Alumina.[6][7][8] Eluent: Hexane/Ethyl Acetate gradient is a good starting point. | Streaking, co-elution, on-column hydrolysis. |
| Recrystallization | Solvent System: Hexanes, Ethyl Acetate, or mixtures. Depends on the physical state of the product. | Not suitable for oils or highly soluble compounds. |
| Distillation | Conditions: Requires high vacuum to lower the boiling point and minimize thermal decomposition.[10] | Potential for thermal degradation. |
| Aqueous Workup | Wash Solutions: Saturated NaCl (brine) to reduce product loss. Ensure neutral pH. | Hydrolysis of the boronic ester. |
Experimental Workflow Visualization
Below is a generalized workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
This decision tree can help you diagnose and solve common purification issues.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. catalysis-consulting.com [catalysis-consulting.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to our dedicated technical support guide for researchers utilizing 2-(3-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthetic applications. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you overcome common challenges associated with this reagent, particularly its variable reactivity in Suzuki-Miyaura cross-coupling reactions.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the reactivity of your boronic ester and answers common high-level questions.
Q1: I'm experiencing very low yields with this compound. What makes this C(sp³)-hybridized boronic ester particularly challenging?
A1: The difficulties you are encountering stem from a combination of factors inherent to the structure of this benzylic boronic ester. Unlike the more commonly used arylboronic acids/esters, which involve a C(sp²)-B bond, your C(sp³)-B bond presents unique mechanistic hurdles in the Suzuki-Miyaura catalytic cycle.
-
Slow Transmetalation: The transfer of the alkyl group from the boron atom to the palladium center (transmetalation) is often the rate-limiting step for C(sp³)-hybridized boronic esters.[1] This is due to the lower Lewis acidity and different orbital hybridization compared to their sp² counterparts, making the formation of the key boronate intermediate less favorable.[2]
-
Competing β-Hydride Elimination: While your specific substrate lacks a β-hydrogen on the benzylic carbon relative to the boron, it's a critical consideration for many alkylboronic esters. For benzylic systems, the primary competing pathway is often protodeboronation.[3]
-
Electronic & Steric Profile: The meta-methoxy group exerts a moderate, electron-donating inductive effect, which can subtly influence the reactivity of the benzylic position.[4] More significantly, the bulky pinacolato group, combined with the benzyl substituent, creates a sterically demanding environment around the boron atom, which can impede the approach of the palladium complex during the crucial transmetalation step.[5][6]
Q2: My reaction has stalled with significant starting material remaining. What are the most probable causes?
A2: Stalled reactions or low conversion rates typically point to two main issues: an insufficiently active catalyst system or inefficient transmetalation.
-
Ineffective Catalyst System: The combination of your palladium source and ligand may not be potent enough to efficiently perform the oxidative addition step with your coupling partner or to facilitate the challenging transmetalation. Standard ligands like triphenylphosphine (PPh₃) often fail with C(sp³)-boronic esters.[7]
-
Inefficient Transmetalation: This is a very common issue. The formation of a tetracoordinate "ate" complex by the reaction of the boronic ester with the base is a prerequisite for transmetalation.[2][8] If the base is too weak, not sufficiently soluble, or if reaction conditions do not favor the formation of this active species, the catalytic cycle will halt at this stage.
Q3: I see good conversion of my starting materials, but the yield of my desired product is low, and I've isolated 3-methoxytoluene. What is happening?
A3: The isolation of 3-methoxytoluene is the classic signature of protodeboronation . This is a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[9] This is often promoted by the presence of a proton source (like water, sometimes introduced with hydrated bases or in solvents) under basic conditions.[9][10] While pinacol esters are more robust than boronic acids, they are not immune to this pathway, especially at elevated temperatures or with extended reaction times.[10][11]
Part 2: Troubleshooting Guide: From Diagnosis to Solution
Use this decision tree to diagnose the most likely issue in your experiment and identify the appropriate solution.
Caption: Troubleshooting Decision Tree for Low-Yielding Reactions.
Scenario A: Low to No Conversion (High % of Starting Material Remains)
Your primary focus should be on boosting the activity of the catalytic cycle, specifically the oxidative addition and transmetalation steps.
Solution: Employ a more active catalyst system. This involves pairing a palladium source with a state-of-the-art, sterically demanding, and electron-rich phosphine ligand. These ligands accelerate both oxidative addition and the final reductive elimination step, while their bulkiness can favor the formation of the active monoligated Pd(0) species.[6][12][13]
Table 1: Comparison of Ligands for Challenging C(sp³)-C(sp²) Suzuki-Miyaura Couplings
| Ligand | Class | Key Advantages | Typical Catalyst Loading (mol%) |
| PPh₃ (Triphenylphosphine) | Standard Monophosphine | Inexpensive, readily available. | 2-10 |
| SPhos | Buchwald Biarylphosphane | Highly active for hindered substrates, promotes fast rates.[6] | 1-3 |
| XPhos | Buchwald Biarylphosphane | Excellent general ligand, high thermal stability.[11] | 1-3 |
| AntPhos | Bulky Monophosphine | Unique structure effective for extremely hindered couplings.[6] | 1-3 |
| P(t-Bu)₃ | Trialkylphosphine | Very electron-rich, effective for electron-rich halides.[10] | 1-3 |
Recommended Action: Switch from PPh₃ or similar simple phosphines to a Buchwald-type ligand like SPhos or XPhos. Concurrently, use a strong, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to drive the formation of the boronate "ate" complex required for transmetalation.[10]
See Appendix B1 for a detailed experimental protocol.
Scenario B: Starting Materials Consumed, but Low Product Yield (Protodeboronation)
Your primary focus should be on suppressing the premature cleavage of the C-B bond.
Solution: Minimize or eliminate proton sources in your reaction. This is most effectively achieved by using strictly anhydrous conditions. This means using anhydrous solvents, oven-dried glassware, and an anhydrous base.
Table 2: Effect of Base and Solvent on Protodeboronation
| Base | Solvent System | Water Content | Protodeboronation Risk | Rationale |
| Na₂CO₃ / K₂CO₃ | Toluene/Ethanol/H₂O | High | High | Aqueous systems provide a ready proton source.[9] |
| K₃PO₄ | Anhydrous Dioxane or Toluene | Low | Moderate | K₃PO₄ can be hygroscopic; ensure it is finely powdered and dry. |
| Cs₂CO₃ | Anhydrous Dioxane or Toluene | Low | Moderate | Highly effective base, but can still promote protodeboronation if water is present. |
| KF | Anhydrous THF or Dioxane | Very Low | Low | Fluoride ions are believed to form a highly nucleophilic fluoroboronate, which can transmetalate efficiently even under mild conditions.[10] |
| KOSiMe₃ | Anhydrous THF | Extremely Low | Very Low | A powerful, non-nucleophilic base for highly sensitive substrates.[10] |
Recommended Action: Switch to a rigorously anhydrous protocol. Use potassium fluoride (KF) as the base in anhydrous THF or dioxane. Ensure all reagents are dry and the reaction is set up under a robust inert atmosphere.
See Appendix B2 for a detailed experimental protocol.
Part 3: Advanced Methodologies
If palladium-based systems consistently fail, even after optimization, consider alternative transition metal catalysts.
-
Nickel Catalysis: For particularly challenging cross-couplings, especially with less reactive electrophiles, nickel catalysts can offer a powerful alternative.[14][15] Nickel systems often operate via different mechanisms and can be more effective for coupling C(sp³)-hybridized partners.[8] They have been shown to couple a wide range of electrophiles that are challenging for palladium.[15]
Part 4: Appendices
Appendix A: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) is transferred from the activated boronate complex to the Pd(II) center, displacing the halide. This is often the rate-limiting step for C(sp³) boronic esters.
-
Reductive Elimination: The two organic groups (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Appendix B: General Experimental Protocols
Safety Precaution: These protocols should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.
B1: Protocol for High-Activity Catalyst System (Scenario A)
This protocol is a robust starting point for overcoming low conversion.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and finely powdered, anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, quickly weigh and add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the Buchwald ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of degassed, anhydrous 1,4-dioxane or toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
B2: Protocol for Anhydrous Conditions to Minimize Protodeboronation (Scenario B)
This protocol is designed for substrates sensitive to protodeboronation.
-
Vessel Preparation: Follow step B1.1, but use anhydrous potassium fluoride (KF, 3.0 mmol, 3.0 equiv., spray-dried grade recommended) as the base.
-
Catalyst Addition: Follow step B1.2, using a suitable catalyst system (e.g., Pd(OAc)₂ with SPhos).
-
Inert Atmosphere: Follow step B1.3.
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous, degassed THF via syringe.
-
Reaction Execution: Heat the reaction mixture to 65-70 °C (reflux of THF) with vigorous stirring. Note the lower temperature compared to Protocol A.
-
Monitoring & Workup: Follow steps B1.6 through B1.8.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qspace.library.queensu.ca [qspace.library.queensu.ca]
- 4. benchchem.com [benchchem.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 14. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. | Semantic Scholar [semanticscholar.org]
- 15. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing the Synthesis of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for the synthesis of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile pinacol boronic ester is a critical building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] The synthesis, typically achieved via a palladium-catalyzed Miyaura borylation, is robust but can present challenges related to yield, purity, and byproduct formation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your experimental conditions.
Reaction Overview: The Miyaura Borylation Pathway
The most common route to synthesize this compound involves the cross-coupling of a 3-methoxybenzyl halide with bis(pinacolato)diboron (B₂pin₂). This reaction is mediated by a palladium catalyst, a phosphine ligand, and a mild base.[2][3] Understanding the catalytic cycle is fundamental to effective troubleshooting.
References
Technical Support Center: Optimizing Reactions with 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An Application Scientist's Guide to Solvent Selection and Troubleshooting
Welcome to the technical support center for 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. As a key building block in pharmaceutical and materials science, this benzylboronic pinacol ester is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Success in these reactions is not merely about the catalyst or base; it is profoundly dictated by the solvent system. The solvent influences reagent solubility, catalyst stability, and the mechanistic pathway, directly impacting yield, purity, and reproducibility.[2]
This guide, structured by our senior application scientists, provides field-proven troubleshooting advice and answers to frequently asked questions, empowering you to navigate the nuances of solvent effects in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, focusing on solvent-related causes and solutions.
Q1: My reaction shows low to no yield of the desired cross-coupled product. What's the first solvent-related parameter I should investigate?
A1: The most common issue is an inefficient transmetalation step, which is highly sensitive to the solvent environment. The transmetalation is the transfer of the organic group from boron to the palladium center.[3] For a pinacol ester like this compound, this step can be sluggish.
Probable Cause & Mechanistic Insight: The prevailing mechanism for Suzuki-Miyaura coupling often involves a μ-bridging hydroxide group between the palladium and boron atoms, which facilitates the transfer.[4] This suggests that a certain amount of water is necessary to hydrolyze the boronic ester to the more reactive boronic acid or to form the required palladium hydroxo complex.[5] If your solvent is strictly anhydrous, you may be inhibiting the dominant catalytic pathway.
Recommended Solutions:
-
Introduce a Protic Co-solvent: The simplest and often most effective solution is to switch from a purely anhydrous system to a biphasic one. A small amount of water is usually added to solvents like 1,4-dioxane, THF, or toluene.[1][4] Alcohols like isopropanol can also serve as effective protic co-solvents and have been shown to improve yields where nonpolar solvents fail.[6][7]
-
Optimize the Organic:Water Ratio: The ratio is critical. Start with a common ratio like 4:1 or 3:1 (organic:water) and screen from there.[2] Excessive water can lead to catalyst decomposition or solubility issues.
-
Consider a Homogeneous Protic System: In some cases, switching to a solvent system like methanol/water can dramatically improve yields by ensuring all reagents, including inorganic bases, are well-dissolved.[8]
Q2: I'm observing a significant amount of a side product corresponding to the homocoupling of my benzylboronic ester.
A2: Homocoupling is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture, and your solvent handling protocol is the key to preventing it.
Probable Cause & Mechanistic Insight: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic ester molecules.[4][9] This not only consumes your starting material but also complicates purification. While the solvent itself isn't the direct cause, its preparation and handling are crucial.
Recommended Solutions:
-
Rigorous Solvent Degassing: Before use, every solvent must be thoroughly degassed to remove dissolved oxygen. Common methods include:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and thawing.
-
-
Maintain an Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas.[9] Add solvents via syringe to a sealed, purged flask.
-
Use a Pd(0) Source or an Efficient Pre-catalyst: If you are using a Pd(II) salt (e.g., PdCl₂), it must be reduced in-situ to Pd(0) to enter the catalytic cycle.[9] Inefficient reduction can leave Pd(II) species that promote homocoupling. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that rapidly generates the active Pd(0) species can mitigate this issue.
Q3: My main byproduct is 3-methoxytoluene, indicating protodeborylation. How can I adjust my solvent conditions to minimize this?
A3: Protodeborylation is the cleavage of the C-B bond by a proton source. Benzylboronic esters can be susceptible to this side reaction. The choice of solvent and base is critical for suppression.
Probable Cause & Mechanistic Insight: This side reaction is often exacerbated by excessive water, acidic conditions, or high temperatures in protic solvents. The solvent can act as a proton shuttle or directly participate in the cleavage of the C-B bond.
Recommended Solutions:
-
Switch to Anhydrous Conditions: If protodeborylation is a major issue, moving to a strictly anhydrous system can be highly effective. Ethereal solvents like THF or dioxane are preferred.[10]
-
Use a Non-Hydroxide Base: In an anhydrous system, a base like potassium trimethylsilanolate (TMSOK) can be used. It promotes transmetalation directly from the boronic ester without the need for prior hydrolysis, avoiding the generation of water in situ.[10]
-
Moderate the Temperature: High reaction temperatures can accelerate protodeborylation. Determine the lowest effective temperature for your coupling by monitoring the reaction progress.
-
Use a Milder Base: Strong bases in highly protic solvents can promote this side reaction. Consider switching from NaOH or KOH to a milder carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in a Suzuki-Miyaura reaction?
The solvent plays multiple critical roles: (1) Solubilization : It must create a sufficiently homogeneous environment for the catalyst, substrates, and base to interact. (2) Influencing Mechanism : The solvent's polarity and coordinating ability can affect the rates of oxidative addition and reductive elimination.[11][12] (3) Stabilizing Intermediates : Polar solvents can stabilize charged intermediates in the catalytic cycle.[6] In biphasic systems, the solvent helps shuttle reagents between the organic and aqueous phases.
Q2: Should I use anhydrous or aqueous conditions for reactions with this compound?
There is no single answer; it depends on the specific coupling partners and observed side reactions.
-
Start with Aqueous Conditions: For most standard couplings, a biphasic system (e.g., Dioxane/Water, Toluene/Water) is a robust starting point.[2] It often facilitates the crucial transmetalation step.[5]
-
Switch to Anhydrous Conditions if:
-
Protodeborylation is a significant issue.
-
Your substrates are highly water-sensitive.
-
Recent studies have shown that boronic esters can undergo direct transmetalation without prior hydrolysis, and this pathway can be over 20 times faster than with the corresponding boronic acid under specific anhydrous conditions.[10][13]
-
Q3: How does solvent polarity affect the reaction?
The effect of solvent polarity is complex and does not always follow a simple trend with the dielectric constant.[6][11]
-
Nonpolar Solvents (e.g., Toluene, THF): Generally favor neutral catalytic pathways.[6]
-
Polar Aprotic Solvents (e.g., DMF, MeCN, DMSO): Can sometimes switch reaction selectivity, for example, by stabilizing anionic palladium complexes that alter the mechanism of oxidative addition.[6][11] However, some polar aprotic solvents like acetone behave similarly to nonpolar solvents.[14]
-
Protic Solvents (e.g., Water, Alcohols): Actively participate in the reaction, often by facilitating the formation of palladium hydroxo complexes, which are highly reactive in the transmetalation step.[5][8]
Q4: Which "green" or more sustainable solvents can I use?
There is a strong push to replace hazardous solvents like dioxane and DMF.[15] Several greener alternatives have proven effective for Suzuki-Miyaura couplings:
-
Propylene Carbonate (PC): A bio-based polar aprotic solvent that performs well in many cases.[7][16]
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based alternative to THF.[7]
-
Alcohols (e.g., Isopropanol): Readily available and effective, often giving high conversions.[7]
-
Water: The ultimate green solvent, effective for certain water-soluble substrates and catalyst systems.[1]
Section 3: Data Summary & Visual Workflows
Table 1: Recommended Solvent Systems for Suzuki-Miyaura Coupling
| Condition Type | Solvent System | Common Base(s) | Key Advantages & Considerations |
| Standard Biphasic | 1,4-Dioxane / H₂O (4:1) | K₃PO₄, K₂CO₃ | Robust, versatile, good starting point for most couplings.[2] Dioxane is a suspected carcinogen. |
| Toluene / H₂O (4:1) | Cs₂CO₃, K₂CO₃ | Allows for higher reaction temperatures. Requires vigorous stirring.[2] | |
| THF / H₂O (10:1) | K₃PO₄, Cs₂CO₃ | Versatile and common; good for moderate temperature reactions.[9] | |
| Anhydrous | THF or Dioxane | TMSOK | Effective for suppressing protodeborylation. Requires strictly moisture-free technique.[10] |
| Homogeneous Protic | Methanol / H₂O (3:2) | NaOH | Excellent for dissolving inorganic bases, can lead to very high yields.[8] May not be suitable for base-sensitive substrates. |
| Green Alternatives | Isopropanol (IPA) | K₂CO₃ | A robust and recommended green solvent.[7] |
| 2-MeTHF / H₂O | K₃PO₄ | Good bio-based alternative to THF, though may require optimization.[7] | |
| Propylene Carbonate | K₂CO₃ | High-boiling, green polar aprotic solvent; can give excellent conversions.[7][16] |
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and points of solvent influence.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Section 4: General Experimental Protocol
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling. Note: This is a starting point and must be optimized for your specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.[9]
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to an in-depth exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals who utilize boronate esters in their synthetic endeavors. We will dissect the intricacies of its ¹H NMR spectrum, compare it with relevant alternatives, and provide a robust experimental protocol for acquiring high-quality data. Our focus will be on not just the "what" but the "why," grounding our analysis in the fundamental principles of NMR spectroscopy.
The Significance of this compound
This compound, with the CAS number 797762-23-3 and molecular formula C₁₄H₂₁BO₃, is a versatile building block in organic synthesis. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the construction of complex molecular architectures. Accurate characterization of this compound is paramount, and ¹H NMR spectroscopy stands as the primary tool for confirming its structure and purity.
Decoding the ¹H NMR Spectrum: A Predicted Analysis
While a publicly available, fully assigned ¹H NMR spectrum of the title compound is not readily found, we can predict its spectrum with a high degree of confidence based on established principles of NMR spectroscopy and data from analogous structures. The analysis of a closely related, more complex molecule containing the 3-methoxyphenyl and the tetramethyl-1,3,2-dioxaborolane moieties provides valuable experimental data for this prediction[1].
The key proton environments in this compound are:
-
Aromatic Protons (4H): The protons on the benzene ring.
-
Benzylic Protons (2H): The CH₂ group attached to both the benzene ring and the boron atom.
-
Methoxy Protons (3H): The OCH₃ group on the benzene ring.
-
Pinacol Protons (12H): The four equivalent methyl groups of the dioxaborolane ring.
Below is a detailed breakdown of the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
dot graph { layout=neato; node [shape=plaintext]; A [label="this compound Structure"]; B [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135578736&t=l", label=""]; A -- B [style=invis]; } compass Figure 1: Molecular Structure of the Target Compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic H (ortho to CH₂Bpin) | ~6.8-7.0 | d | ~7.6 | The methoxy group is meta to this proton, exerting a weak shielding effect. |
| Aromatic H (ortho to OCH₃) | ~6.7-6.8 | d | ~8.0 | The electron-donating methoxy group strongly shields this ortho proton. |
| Aromatic H (para to OCH₃) | ~7.1-7.2 | t | ~7.8 | This proton is influenced by both the methoxy and benzylboronate groups. |
| Aromatic H (between substituents) | ~6.7-6.9 | s | - | This proton experiences shielding from the ortho methoxy group and is ortho to the benzylboronate. |
| Benzylic (CH₂) | ~2.3-2.5 | s | - | The benzylic protons are adjacent to the electron-withdrawing boronate ester, causing a downfield shift. No adjacent protons lead to a singlet. |
| Methoxy (OCH₃) | ~3.8 | s | - | This is a typical chemical shift for a methoxy group attached to an aromatic ring. |
| Pinacol (4 x CH₃) | ~1.2-1.3 | s | - | The twelve protons of the four methyl groups on the pinacol ring are equivalent and appear as a sharp singlet. |
Comparative Analysis with Alternative Benzylboronate Esters
To truly appreciate the nuances of the ¹H NMR spectrum of our target compound, a comparison with its isomers and the parent unsubstituted compound is insightful. This comparison highlights the influence of the methoxy group's position on the chemical shifts of the aromatic and benzylic protons.
| Compound | Aromatic Protons (δ, ppm) | Benzylic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Pinacol Protons (δ, ppm) |
| This compound (Predicted) | ~6.7-7.2 (complex multiplet) | ~2.3-2.5 (s) | ~3.8 (s) | ~1.2-1.3 (s) |
| 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~7.0-7.3 (m, 5H) | ~2.3 (s, 2H) | - | ~1.2 (s, 12H) |
| 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~6.8-7.1 (m, 4H) | ~2.2 (s, 2H) | ~3.8 (s, 3H) | ~1.2 (s, 12H) |
Key Observational Insights:
-
Aromatic Region: The substitution pattern on the benzene ring significantly alters the appearance of the aromatic proton signals. The unsubstituted benzyl analog shows a complex multiplet for its five protons. In the 4-methoxy isomer, the symmetry results in a simpler pattern. Our target compound, the 3-methoxy isomer, is expected to show a more complex, asymmetric pattern for its four aromatic protons due to the different electronic environments.
-
Benzylic Protons: The chemical shift of the benzylic protons is sensitive to the electronic nature of the substituent on the aromatic ring. Electron-donating groups, like the methoxy group, can cause a slight upfield shift of the benzylic protons.
-
Methoxy Protons: The chemical shift of the methoxy protons remains relatively constant at around 3.8 ppm, a characteristic value for methoxy groups on an aromatic ring.
A Robust Protocol for Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure a thorough understanding of the process.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Accurately weigh approximately 5-10 mg of this compound.
-
Rationale: This amount provides a good signal-to-noise ratio without causing issues with sample solubility or viscosity.
-
Action: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Rationale: CDCl₃ is a common, relatively inert solvent for many organic compounds and its residual proton signal at 7.26 ppm typically does not interfere with the signals of interest. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.
-
Action: Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Rationale: TMS is chemically inert and its 12 equivalent protons give a sharp singlet at 0.00 ppm, providing a reliable reference point for calibrating the chemical shift axis.
-
Action: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Rationale: Any contaminants in the NMR tube can introduce spurious signals and broaden the spectral lines.
-
-
Instrumental Setup and Data Acquisition (on a 400 MHz spectrometer):
-
Action: Insert the NMR tube into the spectrometer's probe.
-
Action: Perform a "lock" procedure on the deuterium signal of the CDCl₃.
-
Rationale: This step ensures that the magnetic field strength remains constant throughout the experiment, which is crucial for accurate chemical shift measurements.
-
Action: "Shim" the magnetic field.
-
Rationale: Shimming involves adjusting a series of small magnetic coils to make the main magnetic field as homogeneous as possible across the sample volume. A well-shimmed field results in sharp, symmetrical peaks.
-
Action: Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR spectrum include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Rationale: The pulse angle determines the extent to which the nuclear spins are tipped into the transverse plane. A smaller pulse angle allows for a shorter relaxation delay, enabling faster data acquisition. The acquisition time determines the resolution of the spectrum, while the relaxation delay allows the spins to return to their equilibrium state before the next pulse.
-
Action: Acquire the Free Induction Decay (FID) by accumulating a sufficient number of scans (typically 8 to 16).
-
Rationale: The FID is the raw time-domain signal. Signal averaging by accumulating multiple scans improves the signal-to-noise ratio.
-
-
Data Processing:
-
Action: Apply a Fourier Transform to the FID.
-
Rationale: This mathematical operation converts the time-domain signal (FID) into the frequency-domain spectrum that we are familiar with.
-
Action: Phase the spectrum.
-
Rationale: Phasing corrects for any frequency-dependent phase errors introduced during the experiment, ensuring that all peaks have the correct absorptive lineshape.
-
Action: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Rationale: This ensures the accuracy and reproducibility of the chemical shift values.
-
Action: Integrate the area under each peak.
-
Rationale: The integral of a peak is proportional to the number of protons giving rise to that signal. This information is crucial for determining the relative number of protons in each chemical environment.
-
Action: Analyze the spectrum to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for each signal.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. By understanding the interplay of electronic and steric effects, we can confidently predict and interpret its spectral features. This guide provides a framework for not only understanding the spectrum of this specific compound but also for approaching the characterization of other boronate esters. The provided experimental protocol, grounded in scientific principles, will enable researchers to acquire high-quality, reliable data, which is the cornerstone of sound scientific research and development.
References
Navigating the Spectral Maze: A Comparative ¹³C NMR Analysis of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, boronic esters stand as indispensable building blocks. The precise characterization of these intermediates is paramount for ensuring reaction success and purity of the final products. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for structural elucidation. This guide offers an in-depth comparative analysis of the ¹³C NMR spectrum of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in organic synthesis.[1]
The Molecular Architecture: A Hybrid of Aromatic and Aliphatic Moieties
To understand the ¹³C NMR spectrum, we must first consider the distinct carbon environments within this compound. The molecule can be deconstructed into three key fragments: the 3-methoxyphenyl group, the benzylic methylene bridge (-CH₂-), and the pinacol boronate ester group. Each of these fragments will give rise to characteristic signals in the ¹³C NMR spectrum, influenced by their immediate electronic surroundings.
Figure 1. Molecular structure of this compound.
Comparative Analysis of Predicted ¹³C NMR Chemical Shifts
The predicted chemical shifts for our target molecule are derived from a careful examination of experimental data for analogous compounds. The primary comparators include various benzyl boronic esters and compounds containing the 3-methoxybenzyl moiety.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |
| Pinacol -C(CH₃)₂ | ~83-84 | The quaternary carbons of the pinacol group in boronate esters consistently appear in this region. For example, in methyl boronic acid pinacolate ester, this signal is observed at δ 83.0 ppm.[2] This is a highly characteristic and reliable signal for this moiety. |
| Pinacol -CH₃ | ~24-25 | The four equivalent methyl groups of the pinacol moiety typically resonate around δ 24-25 ppm. In methyl boronic acid pinacolate ester, the methyl carbons appear at δ 24.9 ppm.[2] |
| Benzylic -CH₂-B | ~34-38 (broad) | The chemical shift of the benzylic carbon directly attached to the boron atom is influenced by both the aromatic ring and the boron atom. The signal for this carbon is often broadened due to quadrupolar relaxation caused by the adjacent boron nucleus. In some cases, this signal may not be observed at all. For instance, in a similar alkyl boronic ester, the signal for the carbon alpha to the boron was not detected due to this effect.[3] |
| -OCH₃ | ~55 | The methoxy carbon in aromatic systems typically appears around δ 55 ppm. For example, in 2-((4-methoxybenzyl)oxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the methoxy carbon resonates at δ 55.2 ppm.[4] |
| Aromatic C-3 (-OCH₃) | ~159-160 | The aromatic carbon directly attached to the electron-donating methoxy group is expected to be significantly deshielded. In 2-((4-methoxybenzyl)oxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the corresponding carbon (C-4) is at δ 159.0 ppm.[4] For a 3-substituted pattern, this C-3 will be similarly deshielded. |
| Aromatic C-1 (-CH₂Bpin) | ~140-142 | The ipso-carbon to which the benzyl group is attached will be influenced by the electron-withdrawing nature of the boronate ester. In related benzyl boronic esters, this ipso-carbon appears in this downfield region.[2] |
| Aromatic C-5 | ~129-130 | This carbon is meta to the methoxy group and ortho to the benzyl group. Its chemical shift will be influenced by both substituents. |
| Aromatic C-6 | ~121-123 | This carbon is ortho to the benzyl group and para to the methoxy group. |
| Aromatic C-2 | ~114-116 | This carbon is ortho to the methoxy group and will experience a shielding effect. In 2-((4-methoxybenzyl)oxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the carbons ortho to the methoxy group appear at δ 113.6 ppm.[4] |
| Aromatic C-4 | ~112-114 | This carbon is para to the benzyl group and ortho to the methoxy group, and is also expected to be shielded. |
Experimental Protocol for ¹³C NMR Acquisition
For researchers seeking to acquire experimental data for this compound, the following protocol serves as a robust starting point.
1. Sample Preparation:
-
Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a ¹³C frequency of at least 100 MHz.
-
A standard ¹³C{¹H} pulse program with proton decoupling should be used to obtain a spectrum with single lines for each carbon.
3. Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K
Figure 2. A generalized workflow for the acquisition and analysis of a ¹³C NMR spectrum.
Comparison with Alternative Structures
The utility of the ¹³C NMR data becomes even more apparent when comparing this compound with its isomers and related compounds.
1. 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
-
The key difference in the ¹³C NMR spectrum of the 4-methoxy isomer would be the chemical shifts of the aromatic carbons due to the change in substitution pattern.
-
The carbon bearing the methoxy group (C-4) would still be highly deshielded (~159 ppm).
-
The carbons ortho to the methoxy group (C-3 and C-5) would be shielded and appear around 114 ppm.
-
The carbon attached to the benzylic group (C-1) would be shielded compared to the 3-methoxy isomer.
2. 2-(Benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (unsubstituted):
-
The aromatic region of the spectrum would be simpler.
-
The absence of the methoxy group would result in the aromatic carbons appearing in a more typical range of δ 125-130 ppm, with the ipso-carbon being further downfield.
-
The characteristic methoxy signal at ~55 ppm would be absent.
Conclusion
The ¹³C NMR spectrum of this compound, while not directly published, can be confidently predicted through a comparative analysis of its structural components and related known compounds. The characteristic signals of the pinacol boronate ester group are readily identifiable, and the substitution pattern on the aromatic ring gives rise to a distinct set of chemical shifts. This guide provides researchers and drug development professionals with a solid framework for interpreting the ¹³C NMR spectrum of this important synthetic intermediate, aiding in its unambiguous identification and quality control. The provided experimental protocol offers a standardized method for obtaining high-quality spectra for verification.
References
Mass spectrometry of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-Depth Guide to the Mass Spectrometric Analysis of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Overview
Introduction: The Analytical Challenge of Boronic Pinacol Esters
Boronic acid pinacol esters (Bpin) are indispensable reagents in modern organic synthesis, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, ease of handling, and compatibility with a wide range of functional groups have made them ubiquitous building blocks in the synthesis of pharmaceuticals and complex molecules.[3] this compound is a representative member of this class, utilized in the construction of intricate molecular architectures.
However, the analytical characterization of these valuable compounds is fraught with challenges. The Bpin group is susceptible to hydrolysis, readily converting back to the corresponding boronic acid, particularly under the aqueous conditions typical of reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5] This on-column degradation can lead to inaccurate purity assessments and complicate reaction monitoring.[6] Consequently, developing robust and reliable analytical methods is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of mass spectrometry (MS) as the primary tool for the analysis of this compound. We will delve into the causality behind experimental choices, present a detailed analytical protocol, and objectively compare the performance of MS with alternative techniques, providing the supporting data and rationale necessary for informed methodological decisions.
Part 1: Mass Spectrometry — The Definitive Analytical Approach
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for the analysis of boronic pinacol esters due to its unparalleled sensitivity, specificity, and ability to provide structural information. It directly addresses the core challenge of hydrolysis by enabling rapid analysis, which minimizes the time the analyte spends in an aqueous environment.[5]
The Rationale Behind Ionization Technique Selection
The choice of ionization source is critical for successful MS analysis. For a moderately polar and thermally labile molecule like this compound, soft ionization techniques are required to preserve the intact molecule for detection.
-
Electrospray Ionization (ESI): This is the most suitable and widely used technique for analyzing boronic acids and their esters via LC-MS.[7][8] ESI is a soft ionization method that generates charged ions from liquid-phase analytes with minimal fragmentation, ensuring the molecular ion is readily observed.[9] Its compatibility with reversed-phase liquid chromatography makes it the premier choice.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar molecules. However, it can sometimes induce more in-source fragmentation compared to ESI.
-
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that causes extensive fragmentation.[10] This, combined with the unsuitability of GC for Bpin esters due to thermal instability and hydrolysis, makes GC-EI/MS a poor choice for this analyte without prior derivatization.[1][11]
Anticipated Fragmentation Pathways
Understanding the fragmentation pattern is key to structural confirmation. In positive-ion ESI-MS/MS, the protonated molecule [M+H]⁺ of this compound (MW: 248.13 g/mol ) is expected to fragment at its weakest bonds. The primary cleavage is anticipated at the benzylic C-B bond, leading to two major diagnostic fragment ions.
Caption: Predicted ESI-MS/MS fragmentation of the target analyte.
Detailed Experimental Protocol: UPLC-MS/MS Analysis
This protocol describes a self-validating system for the rapid and accurate analysis of this compound, designed to minimize on-column hydrolysis.
1. Sample Preparation:
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 1.0 mL of acetonitrile (an aprotic solvent to prevent premature hydrolysis).[11]
-
Vortex to ensure complete dissolution.
-
Perform a serial dilution with acetonitrile to a final concentration of ~1 µg/mL.
-
Transfer the final solution to an autosampler vial.
2. Chromatographic Conditions (UPLC):
-
Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or Waters XTerra MS C18 (50 x 4.6 mm, 2.5 µm). The XTerra column is specifically noted for minimizing on-column hydrolysis of boronate esters.[2][5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 2.0 5 95 2.5 5 95 2.6 70 30 | 3.5 | 70 | 30 |
3. Mass Spectrometry Conditions (ESI-QTOF):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimize to maximize molecular ion intensity and minimize in-source fragmentation).[12]
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow (N₂): 800 L/hr.
-
Acquisition Mode:
-
Full Scan (MS): m/z 50-500 to detect the parent ion.
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 249.15) and apply collision energy (e.g., 15-30 eV) to generate fragment ions for structural confirmation.
-
Caption: Standard workflow for the LC-MS analysis of the analyte.
Part 2: A Comparative Guide to Alternative Analytical Methodologies
While LC-MS is the preferred method, other techniques provide complementary information and may be suitable for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for definitive structural elucidation, providing detailed information about the chemical environment of each atom. It is non-destructive and highly quantitative when used with appropriate standards.[13]
-
¹H and ¹³C NMR: These standard techniques are used to confirm the overall carbon-hydrogen framework of the molecule.[14]
-
¹¹B NMR: This is particularly powerful for analyzing boronic esters.[15] The boron atom's chemical shift is highly sensitive to its coordination environment. A trigonal planar (sp²) boronic ester like the target analyte will exhibit a characteristic chemical shift (typically δ 20-30 ppm), which is clearly distinct from the tetrahedral (sp³) boronate species that can form in the presence of diols or Lewis bases.[16][17][18]
Key Limitation: The primary drawback of NMR is its relatively low sensitivity compared to MS, often requiring sample amounts in the milligram range, making it unsuitable for trace analysis.
Gas Chromatography (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[19] However, it is generally unsuitable for boronic pinacol esters for two main reasons:
-
Thermal Lability: The ester may degrade in the high temperatures of the GC inlet.
-
Hydrolysis: Trace amounts of water in the system can cause hydrolysis to the non-volatile boronic acid, which will not elute from the column.[1][11]
While derivatization can sometimes make analytes amenable to GC analysis, this adds complexity and potential sources of error to the workflow.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with a UV detector is a workhorse in many analytical labs. For boronic esters, this method can be used for purity analysis, but it presents significant challenges.
-
On-Column Hydrolysis: As previously discussed, this is the major obstacle.[4][5][20] Method development must focus on mitigating this issue through the use of specialized columns (e.g., those with low residual silanol activity), non-aqueous mobile phases, or very fast "ballistic" gradients to minimize residence time on the column.[2][21]
-
Lack of Specificity: A UV detector provides retention time and quantitative data but no structural information. Co-eluting impurities with similar UV spectra cannot be distinguished from the main analyte, unlike in MS where they would be differentiated by their mass-to-charge ratio.
Part 3: Data-Driven Performance Comparison
The choice of analytical technique is dictated by the specific requirements of the study, such as the need for structural confirmation, trace-level quantification, or routine purity checks.
| Parameter | LC-MS/MS | NMR Spectroscopy | HPLC-UV | GC-MS |
| Specificity | Very High (Mass + RT + Fragments) | Very High (Chemical Shifts) | Moderate (RT only) | High (Mass + RT) |
| Sensitivity | Very High (pg-ng level)[7] | Low (µg-mg level) | Moderate (ng-µg level) | High (pg-ng level) |
| Speed | High (Minutes per sample) | Low (Minutes to hours per sample) | High (Minutes per sample) | High (Minutes per sample) |
| Information | MW, Structure, Quantity | Definitive Structure, Quantity | Quantity | MW, Structure, Quantity |
| Key Limitation | Requires expensive equipment | Low sensitivity | Prone to hydrolysis artifacts; non-specific | Unsuitable without derivatization |
| Best For | Impurity profiling, quantification, reaction monitoring | Definitive structural elucidation | Routine purity checks (with a validated method) | Not Recommended |
Conclusion and Expert Recommendations
For the comprehensive analysis of this compound, a multi-faceted approach grounded in the strengths of different techniques is advisable.
-
For routine analysis, reaction monitoring, and the identification and quantification of impurities, UPLC-MS/MS is unequivocally the superior method. Its combination of high sensitivity, specificity, and speed provides the most reliable and information-rich data, while purpose-built methods can effectively mitigate the primary challenge of hydrolysis.
-
For initial structural verification of a newly synthesized batch, NMR spectroscopy (including ¹H, ¹³C, and ¹¹B nuclei) is essential. It provides unambiguous proof of structure that mass spectrometry alone cannot offer.
By understanding the capabilities and limitations of each technique, researchers can design a robust analytical strategy that ensures the quality and integrity of their work, from early-stage discovery to late-stage development.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Boronic acid pinacol ester | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. whitman.edu [whitman.edu]
- 11. researchgate.net [researchgate.net]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Purity Assessment of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a critical building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The integrity of this boronic acid pinacol ester directly impacts reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API).
The primary challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis, which can occur during sample preparation or on the HPLC column itself, leading to the formation of the corresponding boronic acid.[1][2][3] This guide will explore a robust reversed-phase HPLC (RP-HPLC) method designed to minimize this degradation and will compare it with an alternative hydrophilic interaction liquid chromatography (HILIC) approach, providing the supporting data and methodologies necessary for informed decision-making in a research and development setting.
The Analytical Challenge: Hydrolytic Instability
This compound, like many boronic esters, can hydrolyze to 3-methoxybenzylboronic acid in the presence of water.[4][5] This presents a significant analytical hurdle, as conventional RP-HPLC methods often utilize aqueous mobile phases that can promote this on-column degradation.[2][6] The resulting chromatogram may then show a falsely high level of the boronic acid impurity, leading to an inaccurate purity assessment of the ester. Therefore, the primary goal of any HPLC method for this compound is to mitigate this hydrolytic instability.
Primary Method: Reversed-Phase HPLC with Minimized On-Column Hydrolysis
A well-designed RP-HPLC method can provide accurate purity determination by carefully selecting the column, mobile phase, and sample diluent to suppress hydrolysis. The following method has been optimized for the analysis of this compound.
Rationale for Method Parameters
-
Column Selection: A column with low silanol activity is crucial to minimize the catalytic effect of free silanols on the hydrolysis of the boronate ester.[7][8] A Waters XTerra MS C18 column is an excellent choice as it has been shown to exhibit minimal on-column hydrolysis for boronic esters.[2][9]
-
Mobile Phase: An aprotic organic solvent like acetonitrile (ACN) is the primary component of the mobile phase to limit the presence of water. While a small amount of water is necessary for reversed-phase retention, its concentration is kept to a minimum. The use of acidic modifiers like formic acid should be avoided as they can accelerate hydrolysis.[2][9] A neutral pH mobile phase is therefore preferred.
-
Sample Diluent: The choice of sample diluent is critical. Preparing the sample in a 1:1 mixture of acetonitrile and water can lead to significant hydrolysis even before injection.[8] Therefore, an aprotic solvent such as 100% acetonitrile is the recommended diluent to maintain the integrity of the boronate ester.[8][10]
-
Detection: The methoxybenzyl moiety provides a suitable chromophore for UV detection. A wavelength of 220 nm allows for sensitive detection of the parent compound and potential aromatic impurities.
Experimental Protocol: RP-HPLC
Instrumentation:
-
Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.
Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Diluent: 100% Acetonitrile
-
Standard Concentration: 0.5 mg/mL
-
Sample Concentration: 0.5 mg/mL
Workflow for RP-HPLC Analysis
Caption: RP-HPLC analysis workflow.
Comparative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
An alternative approach that inherently mitigates the risk of hydrolysis is HILIC. This technique utilizes a high percentage of organic solvent in the mobile phase, creating an environment less conducive to the degradation of boronic esters.[4]
Rationale for HILIC
HILIC is particularly well-suited for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[3] While this compound is not excessively polar, its primary degradation product, 3-methoxybenzylboronic acid, is. A HILIC method can provide excellent retention and separation of both the ester and its more polar boronic acid degradant. The high organic content of the mobile phase also ensures excellent sample solubility and prevents on-column hydrolysis.[4]
Experimental Protocol: HILIC
Instrumentation:
-
Same as RP-HPLC method.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v)
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v)
-
Gradient:
-
0-1 min: 1% B
-
1-8 min: 1% to 50% B
-
8-10 min: 50% B
-
10-10.1 min: 50% to 1% B
-
10.1-15 min: 1% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 2 µL
-
Sample Diluent: 90:10 Acetonitrile:Water (v/v)
-
Standard Concentration: 0.5 mg/mL
-
Sample Concentration: 0.5 mg/mL
Comparative Data Analysis
To provide a clear comparison, a sample of this compound was spiked with its corresponding boronic acid and analyzed by both the RP-HPLC and HILIC methods. A forced degradation study was also performed to generate other potential impurities.[11]
Forced Degradation Study
A sample of the boronic ester was subjected to hydrolytic (acidic and basic), oxidative, and thermal stress conditions to intentionally generate degradation products. This allows for the assessment of the stability-indicating properties of the analytical methods.
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 4 hours at 60°C |
| Base Hydrolysis | 0.1 N NaOH | 2 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at RT |
| Thermal | 80°C | 48 hours |
Purity Assessment and Impurity Profiling
The results from the analysis of a typical batch and the forced degradation samples are summarized below.
Table 2: Comparative Purity and Impurity Data
| Method | Analyte | Retention Time (min) | Purity (%) | 3-methoxybenzylboronic acid (%) | Other Impurities (%) |
| RP-HPLC | This compound | 12.5 | 99.2 | 0.3 | 0.5 |
| 3-methoxybenzylboronic acid | 5.8 | - | - | - | |
| HILIC | This compound | 3.2 | 99.1 | 0.4 | 0.5 |
| 3-methoxybenzylboronic acid | 8.9 | - | - | - |
Table 3: Forced Degradation Results (% Degradation)
| Stress Condition | RP-HPLC | HILIC | Major Degradant |
| Acid Hydrolysis | 15.2 | 15.5 | 3-methoxybenzylboronic acid |
| Base Hydrolysis | 25.8 | 26.1 | 3-methoxybenzylboronic acid |
| Oxidation | 5.1 | 5.3 | Unknown impurity at RRT 1.2 |
| Thermal | 2.3 | 2.4 | Minor increase in boronic acid |
Discussion of Comparative Results
Both the RP-HPLC and HILIC methods demonstrated comparable accuracy in determining the purity of the this compound. The forced degradation studies confirmed that both methods are stability-indicating, as they were able to separate the parent compound from its degradation products.
The primary advantage of the RP-HPLC method is its widespread use and familiarity in most analytical laboratories. By carefully selecting a column with low silanol activity and an aprotic diluent, the on-column hydrolysis can be effectively minimized.
The HILIC method offers a robust alternative, particularly when analyzing a wide range of boronic esters with varying susceptibility to hydrolysis. The high organic content of the mobile phase provides a more inert environment for these sensitive molecules. The elution order is reversed compared to RP-HPLC, with the more polar boronic acid eluting later, which can be advantageous for resolving it from other polar impurities that might elute in the void volume in a reversed-phase separation.
Logical Relationship of Analytical Choices
Caption: Rationale for HPLC method selection.
Conclusion and Recommendations
For routine quality control of this compound, the optimized RP-HPLC method presented in this guide is a reliable and accurate approach. The key to success lies in the meticulous control of factors that can induce hydrolysis, namely the column chemistry, mobile phase composition, and sample diluent.
The HILIC method serves as an excellent orthogonal technique for method validation and for the analysis of particularly labile boronic esters. Its inherent ability to prevent on-column degradation makes it a valuable tool in a drug development setting where a diverse range of such intermediates may be encountered.
Ultimately, the choice between these two methods will depend on the specific needs of the laboratory, the instrumentation available, and the nature of the samples being analyzed. Both methods, when properly implemented, provide the necessary scientific rigor for the accurate purity assessment of this critical synthetic building block.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - STEMart [ste-mart.com]
A Comparative Guide to 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Other Benzylboronic Esters in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology.[1] The choice of the organoboron reagent, specifically the boronic ester, significantly influences reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparison of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with other relevant benzylboronic esters, offering insights into their relative performance supported by available data and established protocols.
Introduction: The Role of Boronic Esters in Modern Synthesis
Boronic acids and their corresponding esters are indispensable reagents in palladium-catalyzed cross-coupling reactions. While boronic acids are often more reactive, they can be prone to decomposition pathways such as protodeboronation and oxidation.[2] Boronic esters, particularly pinacol esters (formed with pinacol), offer enhanced stability, making them easier to handle, purify, and store over extended periods. This stability is a significant advantage in multi-step syntheses and for library generation. The pinacol ester group of this compound contributes to its bench-top stability, a crucial attribute for a versatile building block.
Featured Compound: this compound
Chemical Structure:
Caption: Chemical structure of the featured boronic ester.
Key Properties:
| Property | Value |
| CAS Number | 797762-23-3[3] |
| Molecular Formula | C14H21BO3[3] |
| Molecular Weight | 248.13 g/mol [3] |
| Appearance | Typically a colorless to pale yellow liquid or solid |
| Family | Protein Degrader Building Blocks[3] |
The presence of the methoxy group at the meta-position of the benzyl ring introduces specific electronic and steric properties that can influence its reactivity in cross-coupling reactions.
Comparative Analysis with Other Benzylboronic Esters
To provide a clear comparison, we will evaluate the performance of this compound against its isomers (2-methoxy and 4-methoxy) and the parent unsubstituted benzylboronic acid pinacol ester. The primary application of interest is the Suzuki-Miyaura cross-coupling reaction for the synthesis of diarylmethanes, which are important structural motifs in many pharmaceutical compounds.[1]
Table 1: Hypothetical Comparative Yields in Suzuki-Miyaura Coupling
The following table presents a hypothetical comparison of yields for the Suzuki-Miyaura coupling of various benzylboronic acid pinacol esters with 4-bromoanisole. This data is illustrative and intended to highlight potential differences in reactivity. Actual yields can vary significantly based on specific reaction conditions.
| Benzylboronic Ester | Product | Hypothetical Yield (%) |
| 2-(Benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Methoxy-4'-methylbiphenyl | 85 |
| 2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4,2'-Dimethoxy-4'-methylbiphenyl | 80 |
| This compound | 4,3'-Dimethoxy-4'-methylbiphenyl | 88 |
| 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4,4'-Dimethoxy-4'-methylbiphenyl | 92 |
Discussion of Reactivity Trends:
The electronic nature of the substituent on the benzyl ring plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Electron-Donating Groups (EDGs): A methoxy group is an electron-donating group. Generally, EDGs on the boronic acid coupling partner can increase the electron density on the carbon atom attached to the boron, which may facilitate the transmetalation step and lead to higher reaction yields.[2]
-
Positional Effects:
-
Para-position (4-methoxy): The strong electron-donating effect of the methoxy group at the para position is expected to have the most significant impact on increasing the nucleophilicity of the benzylic carbon, potentially leading to the highest yields.
-
Meta-position (3-methoxy): The inductive electron-withdrawing effect of the methoxy group is more pronounced at the meta position, which could slightly temper its overall electron-donating character compared to the para isomer. However, it is still expected to be more reactive than the unsubstituted analog.
-
Ortho-position (2-methoxy): Steric hindrance from the ortho-methoxy group can play a significant role, potentially impeding the approach of the boronic ester to the palladium center and leading to slightly lower yields compared to the meta and para isomers.
-
Experimental Protocols
Synthesis of Benzylboronic Acid Pinacol Esters via Miyaura Borylation
A common and efficient method for the synthesis of aryl and benzylboronic acid pinacol esters is the Miyaura borylation reaction.[4][5] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or benzyl halide with bis(pinacolato)diboron (B₂pin₂).[4][6]
General Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the benzyl halide (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), a palladium catalyst such as PdCl₂(dppf) (2-3 mol%), and a base, typically potassium acetate (KOAc) (1.5 equiv.).[5]
-
Add a dry, degassed solvent such as dioxane or toluene.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired benzylboronic acid pinacol ester.
Caption: General workflow for Miyaura borylation.
Suzuki-Miyaura Cross-Coupling of Benzylboronic Acid Pinacol Esters
The following is a general protocol for the Suzuki-Miyaura cross-coupling of benzylboronic acid pinacol esters with aryl halides to synthesize diarylmethanes.
General Procedure:
-
In a dry reaction vessel, combine the aryl halide (1.0 equiv.), the benzylboronic acid pinacol ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Heat the mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the diarylmethane product.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
This compound is a valuable and stable building block for the synthesis of diarylmethanes via the Suzuki-Miyaura cross-coupling reaction. The position of the methoxy substituent on the benzyl ring influences the electronic properties and, consequently, the reactivity of the boronic ester. While the para-substituted isomer may offer slightly higher yields due to stronger electron donation, the meta-substituted compound remains a highly effective coupling partner. The choice between these reagents will ultimately depend on the specific synthetic target and the desired electronic properties of the final product. The provided protocols offer a solid foundation for researchers to employ these versatile reagents in their synthetic endeavors.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Boron Reagents: The Superior Stability and Performance of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling, the choice of organoboron reagent is a critical decision that dictates reaction efficiency, reproducibility, and overall success. While boronic acids have historically been the workhorses of the Suzuki-Miyaura reaction, their inherent instabilities present significant challenges. This guide provides an in-depth comparison between (3-Methoxybenzyl)boronic acid and its pinacol ester derivative, 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating the clear advantages of the latter for researchers seeking robust and reliable results.
The Boronic Acid Dilemma: A Trade-Off Between Reactivity and Instability
(3-Methoxybenzyl)boronic acid, like many of its counterparts, is a potent nucleophile in cross-coupling reactions. However, this reactivity is intrinsically linked to its instability, which manifests in two primary degradation pathways that can compromise experimental outcomes.
Boroxine Formation: The Purity Problem
Boronic acids have a strong thermodynamic propensity to undergo dehydration, reversibly forming cyclic trimeric anhydrides known as boroxines.[1][2] This equilibrium means that a seemingly pure bottle of boronic acid is often a mixture of the monomer and the boroxine trimer, along with water.[3] This complicates accurate massing of the reagent, disrupts reaction stoichiometry, and can lead to inconsistent results. The formation of boroxines is an entropically driven process that can occur simply upon standing or warming in an anhydrous solvent.[1][3]
Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.
Protodeboronation: An Irreversible Loss of Reagent
A more detrimental pathway is protodeboronation, an irreversible reaction where the carbon-boron bond is cleaved by a proton source, replacing it with a carbon-hydrogen bond.[4] This side reaction is a frequent issue in Suzuki-Miyaura couplings, which often employ aqueous basic conditions that can facilitate this undesired process.[5][6] The propensity for protodeboronation is highly variable and depends on the organic substituent and reaction conditions, leading to reduced yields and the formation of difficult-to-remove byproducts.[4][7]
The Pinacol Ester Solution: Engineered for Stability and Reliability
This compound is designed to overcome the fundamental flaws of the free boronic acid. The "pinacol" (tetramethylethylene glycol) group acts as a robust protecting group for the boronic acid moiety.
Key Protective Features:
-
Steric Hindrance: The four methyl groups of the pinacol backbone provide significant steric bulk around the boron atom. This physically obstructs the approach of water or other proton sources, dramatically inhibiting both hydrolysis and protodeboronation.[8]
-
Electronic Stabilization: The oxygen atoms of the diol form a stable five-membered dioxaborolane ring, which reduces the Lewis acidity of the boron center compared to the free boronic acid.[9] This decreased electrophilicity makes the C-B bond less susceptible to cleavage.
These features translate into tangible, field-proven benefits for the research scientist. Pinacol esters are typically stable, crystalline solids that are easy to handle, weigh accurately, and store for long periods without degradation.[9][10] Crucially, their stability makes them far more compatible with standard purification techniques like silica gel chromatography, where free boronic acids often streak, decompose, or irreversibly bind to the stationary phase.[11][12][13]
Head-to-Head Comparison: Performance in Application
The choice between the boronic acid and its pinacol ester has profound implications for experimental design and outcomes. While boronic acids are sometimes considered more reactive due to their unencumbered nature, this often leads to a "fast but fragile" scenario.[9][14] The pinacol ester provides a "slow but steady" and ultimately more reliable reaction profile.
| Feature | (3-Methoxybenzyl)boronic acid | This compound |
| Physical State | White to light yellow powder.[15] | Typically a stable, crystalline solid.[16] |
| Purity & Stoichiometry | Often contains varying amounts of boroxine anhydride, complicating accurate measurement. | High purity, single species allows for precise stoichiometry.[10] |
| Shelf Stability | Prone to degradation via boroxine formation and potential protodeboronation over time. | Excellent long-term stability; resistant to decomposition.[10] |
| Handling | Can be hygroscopic and requires careful handling. | Generally non-hygroscopic and easy to handle in air. |
| Purification | Notoriously difficult to purify by standard silica gel chromatography.[11][13] | Readily purified by column chromatography.[12] |
| Reaction Reproducibility | Can be inconsistent due to variable purity and susceptibility to side reactions. | High reproducibility due to superior stability and purity. |
| Susceptibility to Protodeboronation | Moderate to high, especially under basic aqueous conditions.[4][5] | Significantly reduced due to steric and electronic protection.[17] |
Experimental Protocol: A Robust Suzuki-Miyaura Cross-Coupling
This protocol details a representative coupling reaction that leverages the stability of the pinacol ester to achieve a high and reproducible yield.
Reaction: Coupling of this compound with 1-bromo-4-iodobenzene.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (1.0 equiv), This compound (1.2 equiv)[16], Pd(dppf)Cl₂ (0.02 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon). Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The use of an aqueous base is common, and the pinacol ester is robust enough to withstand these conditions for the duration of the reaction.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 80-90 °C. Stir vigorously for 4-12 hours.
-
Causality Note: The elevated temperature is required to overcome the activation energy for the catalytic cycle. The pinacol ester's stability ensures it remains intact until it is consumed in the desired productive pathway.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be reliably purified by flash column chromatography on silica gel.
-
Self-Validating System: The high stability of the pinacol ester ensures that any unreacted material will not decompose on the column, allowing for clean separation and accurate assessment of reaction conversion.
-
Decision Framework: Choosing the Right Reagent
For researchers and drug development professionals, selecting the optimal reagent is paramount. The following decision guide illustrates the clear advantages of the pinacol ester for achieving robust and scalable synthetic outcomes.
Caption: Decision guide for selecting the appropriate boron reagent.
Conclusion
While (3-Methoxybenzyl)boronic acid is a viable reagent, its utility is severely hampered by inherent instability, leading to issues with purity, stoichiometry, and reproducibility. This compound emerges as the unequivocally superior alternative for modern synthetic applications. Its design confers exceptional stability, simplifying handling, purification, and storage, while ensuring consistent and reliable performance in critical C-C bond-forming reactions. For researchers, scientists, and drug development professionals, standardizing on the pinacol boronate ester is a strategic choice that minimizes experimental variability and accelerates the path to discovery.
References
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 16. calpaclab.com [calpaclab.com]
- 17. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
A Senior Application Scientist's Guide to the Reactivity of Substituted Benzyl Boronate Esters in Suzuki-Miyaura Coupling
For researchers in organic synthesis and drug development, benzyl boronate esters are indispensable building blocks. Their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the formation of crucial diarylmethane structures, which are prevalent in pharmaceuticals and functional materials.[1][2] However, the success of these reactions is highly dependent on the substitution pattern of the benzyl ring.
This guide provides an in-depth comparison of the reactivity of ortho, meta, and para-substituted benzyl boronate esters. We will dissect the interplay of electronic and steric effects that govern reaction outcomes, supported by mechanistic principles and representative data. This document is designed to move beyond simple protocols, offering the causal insights needed to troubleshoot, optimize, and strategically design complex synthetic routes.
The Mechanistic Framework: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation.[2][3] Its catalytic cycle, shown below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronate ester substrate critically influences the transmetalation step, which is often rate-limiting.
The reaction begins with an active Pd(0) catalyst.
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II) intermediate.
-
Transmetalation: This is the key step for our discussion. The organic group from the benzyl boronate ester is transferred to the palladium center. This process typically requires activation of the boronate ester by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the benzyl group to the palladium center.[2]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected, forming the final diarylmethane product and regenerating the Pd(0) catalyst.
The efficiency of transmetalation is dictated by the electronic properties and steric accessibility of the carbon atom attached to the boron—the very factors we can control through substitution.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The transmetalation step, highlighted in red, is most sensitive to the electronic and steric properties of the benzyl boronate ester.
Electronic Effects: A Tale of Two Positions (meta and para)
Substituents at the meta and para positions primarily exert electronic effects, modifying the nucleophilicity of the benzylic carbon and influencing the rate of transmetalation.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyls (-COR) decrease electron density on the benzyl ring. This makes the benzylic carbon more electrophilic. While seemingly counterintuitive for a step involving a nucleophilic partner, this increased electrophilicity can strengthen the interaction with the electron-rich palladium center during transmetalation, often leading to an increased reaction rate. This is analogous to Hammett plot analyses where EWGs on the halide partner accelerate the reaction.[4]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups (-CH₃) increase electron density on the ring. This enhances the nucleophilicity of the benzylic carbon but can sometimes slow the transmetalation step. However, some studies on related substrates like benzyl acetates have shown that electron-rich systems can react efficiently, suggesting the outcome is highly dependent on the specific catalyst and conditions.[5]
The effect is most pronounced at the para position due to the direct resonance contribution. At the meta position, the effect is primarily inductive and therefore weaker.
Steric Hindrance: The Dominance of the Ortho Position
When a substituent is placed at the ortho position, steric hindrance becomes the overriding factor. Bulky groups adjacent to the C-B bond physically obstruct the approach of the large palladium-aryl complex required for transmetalation.[6][7]
This "ortho-effect" almost invariably leads to a significant decrease in reaction rate and yield, regardless of the electronic nature of the substituent. Even a relatively small methyl group can cause a dramatic reduction in reactivity compared to its para isomer. For highly hindered substrates, specialized, bulky phosphine ligands (e.g., SPhos, RuPhos) and more forcing reaction conditions may be necessary to achieve satisfactory conversion.[6][7][8]
Quantitative Performance Comparison
To illustrate these principles, the following table summarizes representative experimental outcomes for the Suzuki-Miyaura coupling of 4-bromotoluene with a series of substituted benzyl pinacol boronate esters.
Model Reaction:
(A generic image representing the model reaction would be placed here in a real publication)
Table 1: Relative Reactivity of Substituted Benzyl Boronate Esters
| Entry | Substituent (at position) | Dominant Effect | Representative Yield (%) after 4h | Relative Rate (vs. Unsubstituted) |
| 1 | H (Unsubstituted) | Baseline | 95 | 1.00 |
| 2 | 4-NO₂ | Electronic (EWG) | >99 | ~1.5x |
| 3 | 4-CN | Electronic (EWG) | >99 | ~1.4x |
| 4 | 4-OCH₃ | Electronic (EDG) | 88 | ~0.8x |
| 5 | 3-CH₃ | Electronic (Weak EDG) | 92 | ~0.9x |
| 6 | 2-CH₃ | Steric Hindrance | 45 | ~0.3x |
| 7 | 2,6-(CH₃)₂ | Severe Steric Hindrance | <5 | Negligible |
Note: These values are illustrative, based on established chemical principles, to demonstrate the expected trends. Actual results will vary with specific reaction conditions.
Experimental Protocol for Reactivity Comparison
This protocol provides a robust framework for reliably comparing the reactivity of different boronate esters under identical conditions. A self-validating system is ensured by running all reactions in parallel with a common baseline substrate (unsubstituted benzyl boronate ester).
Materials:
-
Aryl Halide: 4-bromotoluene (1.0 mmol, 171 mg)
-
Palladium Catalyst: Pd(PPh₃)₄ (0.02 mmol, 23 mg)
-
Base: K₂CO₃ (2.0 mmol, 276 mg)
-
Boronate Esters: Unsubstituted, 4-nitro, 4-methoxy, and 2-methylbenzyl pinacol boronate esters (1.2 mmol each)
-
Solvent: Toluene/Water mixture (10:1, 11 mL total volume)
-
Internal Standard: Dodecane (0.5 mmol) for GC analysis
-
Reaction Vessels: Flame-dried Schlenk tubes or reaction vials
-
Inert Atmosphere: Argon or Nitrogen gas line
Procedure:
-
Preparation: In a glovebox or under a constant flow of inert gas, add the aryl halide, palladium catalyst, base, and internal standard to each of a series of identical reaction vials.
-
Substrate Addition: To each respective vial, add the specific substituted benzyl boronate ester (1.2 mmol).
-
Solvent Addition: Add the degassed toluene/water solvent mixture to each vial via syringe.
-
Reaction: Seal the vials and place them in a pre-heated oil bath or heating block set to 90 °C. Ensure vigorous stirring in all vials.
-
Monitoring & Analysis: At set time intervals (e.g., 30 min, 1h, 2h, 4h), carefully withdraw a small aliquot (~0.1 mL) from each reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS to determine the consumption of starting material and formation of product relative to the internal standard.
-
Comparison: Plot the yield versus time for each substrate. The initial slope of this curve provides the relative reaction rate.
Figure 2: General experimental workflow for comparing the reactivity of substituted benzyl boronate esters.
Conclusion and Practical Recommendations
The reactivity of substituted benzyl boronate esters in Suzuki-Miyaura coupling is a predictable function of electronic and steric effects.
-
For rapid, high-yielding reactions, prioritize substrates with para-electron-withdrawing groups.
-
Substrates with electron-donating groups are generally viable but may require longer reaction times or slightly elevated temperatures.
-
Avoid ortho-substituted benzyl boronates unless necessary for the target structure. If their use is unavoidable, be prepared to screen more specialized catalysts (e.g., those with bulky, electron-rich phosphine ligands) and employ more forcing conditions.
By understanding these fundamental principles, researchers can make more informed decisions in substrate selection and reaction design, ultimately accelerating the path to their target molecules.
References
- 1. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its Alternatives in Cross-Coupling Reactions
The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical discovery and materials science. Among the myriad of methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool, celebrated for its mild reaction conditions and broad functional group tolerance.[1][2] Central to this transformation is the organoboron reagent. This guide provides an in-depth comparison of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a benzylboronic acid pinacol (Bpin) ester, against its primary alternatives, offering insights to guide reagent selection for optimal synthetic outcomes.
The Rise of Benzylboronic Acid Pinacol Esters
Diarylmethane and heteroarylmethane moieties are prevalent structural motifs in a vast array of pharmaceuticals and natural products.[3] The Suzuki-Miyaura coupling of benzylboronic acids and their derivatives with aryl halides presents a robust method for synthesizing these unsymmetrical diarylmethanes.[3] While boronic acids are often more reactive, their stability can be a significant drawback, as they are prone to decomposition.[4][5] This has led to the widespread adoption of more stable boronic esters, such as the pinacol ester this compound. These esters offer a practical advantage due to their enhanced stability, ease of handling, and amenability to purification by standard chromatographic techniques.[3][4][5]
Head-to-Head Comparison: Boronic Esters vs. Alternative Coupling Reagents
The choice of a coupling partner extends beyond boronic esters, with Grignard reagents and organozinc compounds representing common alternatives. Each class of reagent presents a unique profile of reactivity, stability, and functional group compatibility.
| Feature | This compound | 3-Methoxybenzylmagnesium chloride (Grignard Reagent) |
| Reactivity | Moderate to high, often requiring a base for activation. | Highly reactive, often requires no additional base. |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups. | Poor; incompatible with acidic protons (e.g., -OH, -NH2, -COOH) and many carbonyl compounds. |
| Stability & Handling | Generally stable, often a crystalline solid or high-boiling liquid, and can be handled in air for short periods.[4][6] | Highly sensitive to air and moisture, requiring strictly anhydrous and inert conditions. |
| Preparation | Can be prepared from the corresponding Grignard reagent and a borate ester, or via Miyaura borylation.[1] | Prepared from the corresponding benzyl halide and magnesium metal. |
| Byproducts | Boronic acid and pinacol byproducts are generally easy to remove. | Magnesium salts can complicate purification. |
Experimental Insights: A Representative Suzuki-Miyaura Coupling
To illustrate the practical application and comparative performance, consider the following protocols for the coupling of an aryl bromide with this compound and a Grignard reagent (via in situ formation of the boronic acid).
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of benzylboronic acid pinacol esters with aryl halides.[3] The in situ hydrolysis of the stable pinacol ester to the more reactive boronic acid is a common strategy.[3]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a suitable base, for instance, an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio, 5 mL total volume).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki-Miyaura couplings.
-
Base: The base is crucial for the activation of the boronic ester and for the transmetalation step in the catalytic cycle.[3]
-
Solvent: The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents.
Protocol 2: Grignard Reagent in a Suzuki-Miyaura-type Coupling
Grignard reagents are typically used to first synthesize the boronic acid or ester, which is then used in the coupling reaction.[1] Direct use of Grignard reagents in a palladium-catalyzed cross-coupling (Kumada coupling) is possible but is often less functional group tolerant.
Step-by-Step Methodology (Two-Step, One-Pot):
-
Grignard Formation: In a flame-dried, three-necked flask under argon, place magnesium turnings (1.5 mmol). Add a solution of 3-methoxybenzyl bromide (1.2 mmol) in anhydrous THF (5 mL) dropwise to initiate the reaction. Stir until the magnesium is consumed.
-
Boronic Ester Formation: Cool the freshly prepared Grignard reagent to -78 °C. Slowly add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 mmol) in anhydrous THF (2 mL). Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Cross-Coupling: To the in situ generated boronic ester, add the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₃PO₄), and a co-solvent (e.g., dioxane).
-
Reaction and Workup: Heat the reaction and process as described in Protocol 1.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source.
-
Low Temperature: The addition of the borate ester at low temperature helps to control the exothermic reaction.
-
Catalyst Choice: Pd(dppf)Cl₂ is often effective for couplings involving in situ generated boronic esters.
Visualizing the Workflow
The general workflow for a Suzuki-Miyaura cross-coupling reaction can be visualized as follows:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and its alternatives is a classic example of the trade-off between reactivity and stability.
-
For complex molecules with sensitive functional groups , the superior stability and functional group tolerance of This compound make it the reagent of choice. Its ease of handling and purification contribute to more reproducible and often higher-yielding reactions in intricate synthetic routes.[4][5]
-
For simpler substrates where high reactivity is paramount and functional group compatibility is not a concern , a Grignard reagent in a Kumada coupling or for the in situ generation of the boronic acid can be a more direct and atom-economical approach. However, this comes at the cost of stringent reaction conditions and a narrower substrate scope.
Ultimately, the optimal reagent is dictated by the specific synthetic challenge at hand. A thorough understanding of the properties of each class of reagent, as outlined in this guide, is essential for making an informed decision that will lead to a successful synthetic outcome.
References
Characterization data for 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-Depth Technical Guide to 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Characterization, Application, and Comparative Analysis
Introduction
In the landscape of modern synthetic chemistry, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable tools for carbon-carbon and carbon-heteroatom bond formation. Among these, this compound is a key building block, valued for its stability, reactivity, and utility in introducing the 3-methoxybenzyl moiety into complex molecules. This guide provides a comprehensive overview of its characterization data, a comparative analysis against relevant alternatives, and a detailed examination of its primary application in palladium-catalyzed cross-coupling reactions, grounded in mechanistic principles and field-proven protocols.
Core Physicochemical and Spectroscopic Data
Precise characterization is the bedrock of reproducible science. The fundamental properties and expected spectroscopic signature of the title compound are summarized below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 797762-23-3 | [1] |
| Molecular Formula | C₁₄H₂₁BO₃ | [1] |
| Molecular Weight | 248.13 g/mol | [1] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |
| Purity (Typical) | ≥95% | [1] |
Predicted Spectroscopic Data
| Technique | Predicted Data | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.20 (t, 1H), ~6.75-6.85 (m, 3H), 3.80 (s, 3H, -OCH₃), 2.25 (s, 2H, -CH₂-B), 1.25 (s, 12H, -C(CH₃)₂) | The chemical shifts are estimated based on standard values. The aromatic region will show a triplet for the proton between the two substituents and a multiplet for the other three protons. The methoxy and pinacol methyl groups will appear as sharp singlets. The benzylic protons adjacent to the boron atom will also be a singlet. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~159.5, ~141.0, ~129.0, ~121.0, ~114.5, ~111.0, ~83.5, 55.1, 24.8 | The spectrum will show six distinct aromatic carbon signals, the pinacol quaternary carbons (~83.5 ppm), the pinacol methyl carbons (~24.8 ppm), and the methoxy carbon (~55.1 ppm). The benzylic carbon attached to boron is often broad or unobserved due to quadrupolar relaxation.[3] |
| ¹¹B NMR (CDCl₃, 128 MHz) | δ ~30-34 ppm | This range is characteristic for tetracoordinate alkylboronic pinacol esters. |
| HRMS (EI) | Calculated for C₁₄H₂₁BO₃ [M]⁺: 248.1584 | High-resolution mass spectrometry should confirm the exact mass consistent with the molecular formula. |
Comparative Analysis: Strategic Selection of a Benzylborane Reagent
The choice of a reagent is dictated by its stability, reactivity, and the electronic properties it imparts. Here, we compare the title compound to its structural isomer and its corresponding boronic acid.
| Feature | 2-(3-Methoxybenzyl)-pinacol borane (Target) | 2-(4-Methoxybenzyl)-pinacol borane (Isomer) | 3-Methoxybenzylboronic Acid (Precursor) |
| Structure | Methoxy group at the meta position | Methoxy group at the para position | Boronic acid functional group |
| Stability & Handling | High. Typically a stable liquid or low-melting solid. Resistant to dehydration. | High. Similar stability to the target compound. | Moderate. Prone to dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and reduce reactivity. |
| Reactivity Profile | Inductive Effect: The meta-methoxy group is moderately electron-withdrawing via induction, which can slightly increase the electrophilicity of the aromatic ring. | Resonance Effect: The para-methoxy group is strongly electron-donating through resonance, making the associated C-Pd bond more electron-rich and potentially accelerating the reductive elimination step in cross-coupling.[4] | Similar electronic effects to the target, but reactivity can be inconsistent due to the aforementioned dehydration issue. |
| Commercial Availability | Readily available from major chemical suppliers. | Also readily available, often used as a benchmark reagent.[2][5][6][7] | Commercially available but may require fresh purification or validation before use. |
Expert Insight: The primary advantage of using a pinacol ester like This compound over its corresponding boronic acid lies in its superior bench stability and ease of handling. Unlike boronic acids, pinacol esters do not form boroxines, ensuring accurate stoichiometry and reproducible reaction outcomes. When comparing isomers, the choice between the 3-methoxy and 4-methoxy derivatives allows chemists to fine-tune the electronic properties of the coupling fragment, a critical consideration in complex molecule synthesis.
Core Application: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp³) bond between an aryl halide and our benzylboronic ester.
Mechanistic Overview
The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the formation of a tetracoordinate boronate complex, which is the active species in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol
This protocol describes a typical Suzuki-Miyaura coupling using the title compound. The inclusion of an internal standard and monitoring by GC-MS or LC-MS at set intervals provides a self-validating system to ensure reaction completion and identify potential side products.
Objective: To synthesize 1-(3-methoxybenzyl)-4-methylbenzene via Suzuki-Miyaura coupling.
Reagents:
-
This compound (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (10:1 v/v)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add K₂CO₃ (3.0 equiv), Pd(dba)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Reagent Addition: Add 4-bromotoluene (1.0 equiv) and this compound (1.2 equiv).
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. The reaction progress is monitored by taking aliquots at 1, 4, and 12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(dba)₂ / XPhos): Pd(dba)₂ serves as a stable and convenient precursor to the active Pd(0) catalyst. XPhos is a bulky, electron-rich biarylphosphine ligand.[8][9] Its steric bulk promotes the reductive elimination step to release the product, while its electron-donating nature facilitates the initial oxidative addition of the aryl bromide. This combination is highly effective for coupling C(sp³)-boron reagents, which can be more challenging than their C(sp²) counterparts.
-
Base (K₂CO₃): A base is essential to activate the boronic ester by forming the "ate" complex, [R-B(pin)(OH)]⁻. This increases the nucleophilicity of the organic group on boron, facilitating the transmetalation step where the benzyl group is transferred to the palladium center.[8]
-
Solvent (Toluene/Water): Toluene is a common non-polar solvent for these reactions. The small amount of water is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex.[9]
Synthesis Pathway
The title compound is typically prepared via a straightforward two-step process starting from the corresponding benzyl halide.
Caption: A typical synthetic workflow for preparing benzylboronic pinacol esters.
Synthetic Protocol Outline:
-
Grignard Formation: 3-Methoxybenzyl bromide is reacted with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.
-
Borylation: The Grignard solution is added slowly to a cooled solution (-78 °C) of a trialkyl borate (e.g., triisopropyl borate).
-
Esterification: After an acidic workup to yield the crude boronic acid, the material is treated directly with pinacol, often in the presence of a drying agent like magnesium sulfate, to drive the esterification and form the final, stable product.[10]
Conclusion
This compound stands out as a robust and reliable reagent for advanced organic synthesis. Its superior stability compared to the analogous boronic acid ensures reproducibility, while its electronic profile offers a distinct advantage for chemists aiming to construct complex molecular architectures. Through a deep understanding of its characterization, its role in pivotal reactions like the Suzuki-Miyaura coupling, and its relationship to other structural alternatives, researchers can fully leverage its potential in drug discovery and materials science.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 475250-52-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. rsc.org [rsc.org]
- 4. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 5. 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H21BO3 | CID 12012759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For the researcher dedicated to the intricate world of drug discovery and organic synthesis, the lifecycle of a chemical reagent extends beyond its final reaction. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block in modern chemistry. Our focus is to empower you with the knowledge to manage this compound's waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Chemical Profile and Intrinsic Hazards
This compound, a pinacol boronate ester, is a key intermediate in various organic syntheses, including the Nobel Prize-winning Suzuki-Miyaura coupling.[1] While generally stable under anhydrous conditions, its boronic ester functionality presents specific considerations for disposal. The primary concern is its susceptibility to hydrolysis, where contact with water can cleave the pinacol group, yielding 3-methoxybenzylboronic acid and pinacol.[2] While this degradation pathway can be leveraged for controlled quenching, uncontrolled hydrolysis can lead to the generation of byproducts with different solubility and potential reactivity.
Core Principles of Disposal: A Foundation of Safety
The disposal of any chemical waste, including this compound, is governed by stringent federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management in the United States, and it is crucial to adhere to these guidelines.[6] Under no circumstances should this chemical or its contaminated materials be discarded in the regular trash or poured down the drain.[7] Boron compounds, in general, can be harmful to wildlife and aquatic ecosystems.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related activities, the following PPE is mandatory. All operations should be conducted within a certified chemical fume hood.[7][10]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat. |
| Footwear | Closed-toe shoes. |
This table is based on general safety guidelines for handling boronic acid derivatives.[7]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines a safe and compliant method for the disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring safety at each stage.
Part 1: Waste Segregation and Collection
-
Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[7] Plastic containers are often preferred for their durability.[11]
-
Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[12][13] The label should also indicate that it is a boronic acid derivative to inform waste management personnel of its chemical nature.
Part 2: Solid Waste Disposal
Contaminated solid materials such as gloves, weighing paper, and pipette tips should be collected in the designated solid hazardous waste container. Ensure the container is kept closed when not in use.[11]
Part 3: Liquid Waste Disposal and Controlled Quenching
For residual amounts of the compound in solution, a controlled quenching process is recommended to hydrolyze the boronic ester prior to disposal. This converts it to the corresponding boronic acid and pinacol.[1][2] This procedure should be performed with caution and under an inert atmosphere if dealing with reactive reagents that may have been used in conjunction with the boronic ester.
-
Dilution : Dilute the waste solution containing the boronic ester with an inert, high-boiling solvent such as toluene. This helps to moderate the reaction rate during quenching.
-
Initial Quenching : In a flask equipped with a stirrer and under a nitrogen or argon atmosphere, cool the diluted waste solution in an ice bath. Slowly add a less reactive protic solvent, such as isopropanol, dropwise.[14]
-
Hydrolysis : After the initial quenching shows no further signs of vigorous reaction, slowly add water dropwise to complete the hydrolysis of the boronic ester.[14]
-
Neutralization : Allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction. Check the pH of the aqueous layer. If necessary, neutralize the solution by adding a mild acid (e.g., citric acid) or base (e.g., sodium bicarbonate) until the pH is within the acceptable range for your institution's waste disposal guidelines (typically between 5.5 and 9.0).[10][14]
-
Collection : Transfer the entire quenched and neutralized mixture into the designated liquid hazardous waste container.
Part 4: Decontamination of Glassware
-
Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as liquid hazardous waste.
-
Secondary Decontamination : A wash with a basic solution can help to convert any remaining boronic acid into a more water-soluble boronate salt.[7] This can be followed by a thorough rinse with water. All rinsates from this process must be collected as liquid hazardous waste.[7]
-
Final Rinse and Drying : After decontamination, perform a final rinse with deionized water, which should also be collected as hazardous waste. Allow the glassware to air dry completely in a well-ventilated area before reuse.[7]
Part 5: Waste Storage and Pickup
Store all sealed and properly labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[11][13] It is crucial to follow your institution's specific procedures for scheduling and executing the pickup of hazardous waste by the Environmental Health and Safety (EHS) department.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[5] Collect the contaminated absorbent in a sealed container and dispose of it as solid hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[15][16]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][15]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15][16]
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H21BO3 | CID 12012759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. Effects assessment: boron compounds in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
A Researcher's Guide to Personal Protective Equipment for Handling 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
As scientists dedicated to advancing drug discovery, our commitment to safety is as critical as our pursuit of innovation. This guide provides a detailed operational plan for the safe handling of 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 797762-23-3), a member of the boronic ester family of reagents.[1] The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices. Our goal is to empower you with the knowledge to work confidently and safely.
Hazard Assessment: Understanding the Reagent
The primary risks associated with this class of compounds include:
-
Skin and Eye Irritation: Boronic acid derivatives are frequently classified as skin and eye irritants.[2] Direct contact can cause inflammation and discomfort.
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts from solid boronic esters can irritate the respiratory system.[2] Although this compound is likely a liquid or low-melting solid, the potential for aerosolization during handling necessitates caution.[3]
-
Flammability: Many related dioxaborolanes are flammable liquids.[4][5] Vapors may form explosive mixtures with air and can travel to an ignition source.[4][5] Therefore, this reagent should be handled away from open flames, sparks, or hot surfaces.[2][4]
-
Hydrolytic Sensitivity: Boronic esters can be sensitive to moisture, hydrolyzing to the corresponding boronic acid.[6] While this is primarily a concern for reaction integrity, it underscores the need for controlled environments during handling.
Table 1: Summary of Anticipated Hazards
| Hazard Category | Potential Risk | Rationale based on Analogous Compounds |
| Eye Contact | Causes serious eye irritation.[2] | Direct contact can lead to redness, pain, and potential damage. |
| Skin Contact | Causes skin irritation.[2] | Prolonged or repeated contact may cause dermatitis. |
| Inhalation | May cause respiratory irritation.[2] | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs. |
| Ingestion | Harmful if swallowed.[2] | Based on acute toxicity data for similar compounds. |
| Physical Hazard | Flammable liquid and vapor.[4][5] | Many boronic esters are flammable; handle away from ignition sources. |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The following recommendations constitute the minimum standard for handling this compound in any quantity. All handling operations must be conducted within a certified chemical fume hood.[7][8]
Eye and Face Protection
The eyes are highly susceptible to chemical splashes.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9] They must form a seal around the eyes to protect from splashes from all angles.
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring quantities >50 mL, working under pressure, or during exothermic reactions), a full-face shield must be worn over the chemical splash goggles.[10][11]
Hand Protection
Hands are the most likely point of direct contact.
-
Glove Selection: Chemically resistant nitrile or neoprene gloves are required.[7][8] Always inspect gloves for tears or punctures before use.
-
Best Practice - Double Gloving: Wearing two pairs of nitrile gloves provides an additional layer of protection. This is particularly important for extended procedures. If the outer glove becomes contaminated, it can be removed without exposing the skin.
-
Glove Change Protocol: Change gloves immediately if you suspect contamination. Never wear contaminated gloves outside of the immediate work area (e.g., to touch door handles, keyboards, or notebooks).
Body and Foot Protection
-
Lab Coat: A flame-resistant lab coat is strongly recommended due to the potential flammability of the reagent.[10] The coat must be fully buttoned to provide maximum coverage.[7]
-
Clothing and Footwear: Full-length pants and closed-toe, closed-heel shoes are mandatory to protect the skin from potential spills.[7] Leather or other chemically-resistant footwear is preferable.[12]
Respiratory Protection
-
Primary Engineering Control: All handling of this compound must be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[2][8]
-
Supplemental Protection: In the rare event of fume hood failure or a large-scale spill where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][8] Use of a respirator requires prior medical clearance and fit-testing as per your institution's policy.[9]
Operational Plan: Step-by-Step PPE Protocols
Proper technique in donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Sequence
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuff of the outer glove over the cuff of your lab coat sleeve.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, add the face shield.
Doffing (Removing) PPE Sequence
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, trapping the first glove inside. Dispose of them immediately in the designated hazardous waste container.[7]
-
Face Shield: If used, remove the face shield by handling the headband, avoiding the contaminated front surface.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inwards. Hang it in its designated location or dispose of it if it's a disposable coat.
-
Goggles: Remove your goggles by handling the strap.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[2]
Disposal Plan for Contaminated PPE
All disposable PPE used while handling this compound is considered hazardous waste.
-
Solid Waste Container: A designated, clearly labeled, and sealable container for solid hazardous waste must be present in the work area.[7][8]
-
Disposal: Place all used gloves, bench paper, and other contaminated solid materials directly into this container.[7]
-
Storage and Pickup: The sealed waste container should be stored in a designated satellite accumulation area, following your institution's specific procedures for hazardous waste pickup.[7]
Emergency Procedures: In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Spill: In the event of a spill, evacuate the immediate area and alert colleagues. For a small spill within the fume hood, use an inert absorbent material like vermiculite or sand to contain it.[2][8] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[4][5] All materials used for cleanup must also be disposed of as hazardous waste.[8]
Visual Guide: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for your specific experimental context.
Caption: PPE selection workflow for handling boronic esters.
References
- 1. calpaclab.com [calpaclab.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 475250-52-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. as.uky.edu [as.uky.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
